BI-4924
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[4-[(1S)-1-[(4,5-dichloro-1,6-dimethylindole-2-carbonyl)amino]-2-hydroxyethyl]phenyl]sulfonylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N2O6S/c1-11-7-16-14(20(23)19(11)22)8-17(25(16)2)21(29)24-15(9-26)12-3-5-13(6-4-12)32(30,31)10-18(27)28/h3-8,15,26H,9-10H2,1-2H3,(H,24,29)(H,27,28)/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEJFFCPVBZSIE-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N2C)C(=O)NC(CO)C3=CC=C(C=C3)S(=O)(=O)CC(=O)O)C(=C1Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C(N2C)C(=O)N[C@H](CO)C3=CC=C(C=C3)S(=O)(=O)CC(=O)O)C(=C1Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BI-4924: A Deep Dive into its Mechanism of Action as a Potent and Selective PHGDH Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of BI-4924, a highly potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH). PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, a critical metabolic route that supports the proliferation and survival of certain cancer cells. This document collates key preclinical data, details relevant experimental methodologies, and visualizes the underlying biological pathways and scientific workflows.
Core Mechanism of Action: Competitive Inhibition of PHGDH
This compound functions as a highly potent, co-factor nicotinamide adenine dinucleotide (NADH/NAD+)-competitive inhibitor of PHGDH.[1][2][3][4] By competing with the binding of NADH/NAD+, this compound effectively blocks the catalytic activity of PHGDH, which is responsible for converting 3-phosphoglycerate to 3-phosphohydroxypyruvate, the first committed step in serine biosynthesis.[5] This inhibition disrupts the entire pathway, leading to a depletion of intracellular serine levels.
The high potency of this compound is underscored by its low nanomolar inhibitory concentration. Furthermore, it demonstrates excellent selectivity for PHGDH over other dehydrogenases, minimizing off-target effects. To enhance its cellular activity, a cell-permeable ester prodrug, BI-4916, was developed. Once inside the cell, BI-4916 is cleaved by intracellular esterases to release the active inhibitor, this compound, leading to its intracellular enrichment. For rigorous in vitro studies, a structurally similar but inactive compound, BI-5583, is available as a negative control.
The therapeutic rationale for targeting PHGDH stems from the observation that certain cancers, including triple-negative breast cancer and melanoma, exhibit amplification or overexpression of the PHGDH gene. These tumors become dependent on the de novo serine synthesis pathway for proliferation and are thus particularly vulnerable to PHGDH inhibition. Beyond its role in providing building blocks for proteins and nucleotides, PHGDH has been implicated in maintaining a stem-like state in cancer cells and modulating autophagy. It also interacts with translation initiation factors eIF4A1 and eIF4E, promoting the synthesis of proteins relevant to cancer progression.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and its related compounds.
| Compound | Parameter | Value | Species | Assay Conditions | Reference |
| This compound | PHGDH IC50 | 3 nM | Human | NAD+ high assay (250 µM) | |
| ¹³C-Serine Biosynthesis IC50 | 2200 nM | Human Cells | 72 hours | ||
| PHGDH Surface Plasmon Resonance (SPR) | 26 nM | Human | - | ||
| BI-5583 | PHGDH SPR | 28,400 nM | Human | - |
Table 1: In Vitro Potency and Binding Affinity of this compound and BI-5583.
| Parameter | This compound | BI-5583 | Reference |
| Molecular Weight (Da, free base) | 499.4 | 372.8 | |
| logD @ pH 11 | 0.62 | -0.36 | |
| Solubility @ pH 7 (µg/mL) | 59 | >87 | |
| Caco-2 Permeability AB @ pH 7.4 (x10⁻⁶ cm/s) | 0.21 | <1.8 | |
| Caco-2 Efflux Ratio | 10.8 | n.a. | |
| Microsomal Stability (human/mouse/rat) [% QH] | <24 / <24 / <23 | 24 / - / <23 | |
| Hepatocyte Stability (mouse) [% QH] | 32 | n.a. |
Table 2: Physicochemical and In Vitro DMPK Properties of this compound and BI-5583.
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the biological context and experimental approaches, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. abcam.com [abcam.com]
- 3. Structural insights into the enzymatic activity and potential substrate promiscuity of human 3-phosphoglycerate dehydrogenase (PHGDH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
BI-4924: A Potent and Selective Inhibitor of Phosphoglycerate Dehydrogenase (PHGDH) for Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
BI-4924 is a highly potent and selective small-molecule inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway. By competitively inhibiting the NADH/NAD⁺ binding site of PHGDH, this compound effectively disrupts the production of serine, a critical amino acid for cancer cell proliferation and survival. This document provides a comprehensive overview of this compound, including its target, mechanism of action, preclinical data, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers in oncology and drug discovery.
Introduction to this compound and its Target: PHGDH
Phosphoglycerate dehydrogenase (PHGDH) is a critical enzyme that catalyzes the first and rate-limiting step in the de novo serine biosynthesis pathway, converting the glycolytic intermediate 3-phosphoglycerate to 3-phosphohydroxypyruvate.[1][2] This pathway is often upregulated in various cancers, including triple-negative breast cancer and melanoma, to meet the high demand for serine.[1][2] Cancer cells utilize serine not only for protein synthesis but also as a precursor for the biosynthesis of other essential molecules such as nucleotides, lipids, and glutathione.[3] The amplification and overexpression of the PHGDH gene have been correlated with poor prognosis in several cancer types, making it an attractive therapeutic target.
This compound is a potent and selective, NADH/NAD⁺-competitive inhibitor of PHGDH. For cellular experiments, its corresponding cell-permeable ester prodrug, BI-4916, is often used, which is intracellularly cleaved to the active inhibitor this compound, leading to its enrichment within the cell. A structurally similar but inactive compound, BI-5583, is available as a negative control for in vitro experiments.
Mechanism of Action
This compound exerts its inhibitory effect by competing with the cofactor nicotinamide adenine dinucleotide (NADH/NAD⁺) for binding to PHGDH. This competitive inhibition blocks the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate, thereby disrupting the entire de novo serine biosynthesis pathway. The reduction in intracellular serine levels has profound effects on cancer cells, leading to impaired proliferation and survival. The co-crystal structure of this compound bound to PHGDH has been resolved (PDB code: 6RJ6), providing detailed insights into its binding mode.
dot
Caption: Signaling pathway of de novo serine biosynthesis and the inhibitory action of this compound.
Quantitative Preclinical Data
The following tables summarize the key in vitro activity and pharmacokinetic properties of this compound.
| In Vitro Activity | This compound | BI-5583 (Negative Control) | Reference |
| PHGDH IC50 (NAD+ high assay, 250 µM) | 3 nM | Not Determined | |
| PHGDH SPR Binding | 26 nM | 28,400 nM | |
| 13C-Serine Biosynthesis IC50 (72 h) | 2,200 nM | Not Determined |
| In Vitro DMPK and Physicochemical Properties | This compound | BI-5583 (Negative Control) | Reference |
| Molecular Weight (Da, free base) | 499.4 | 372.8 | |
| logD @ pH 11 | 0.62 | -0.36 | |
| Aqueous Solubility @ pH 7 (µg/mL) | 59 | >87 | |
| Caco-2 Permeability (A-B) @ pH 7.4 (10⁻⁶ cm/s) | 0.21 | <1.8 | |
| Caco-2 Efflux Ratio | 10.8 | Not Applicable | |
| Microsomal Stability (Human/Mouse/Rat) [% QH] | <24 / <24 / <23 | 24 / - / <23 | |
| Hepatocyte Stability (Mouse) [% QH] | 32 | Not Applicable | |
| Plasma Protein Binding (Mouse) [%] | 99.6 | Ongoing | |
| CYP Inhibition (IC50, µM) | >50 (3A4, 2C9, 2C19, 2D6), 31 (2C8) | >50 (all tested) |
| Selectivity Data | % Inhibition at 10 µM | Reference |
| 5HT2B | 78% | |
| PDE3A | 86% |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are outlined below.
PHGDH Enzyme Activity Assay (NAD+ High Assay)
This assay measures the enzymatic activity of PHGDH by monitoring the production of NADH.
-
Principle: PHGDH catalyzes the NAD⁺-dependent oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate, producing NADH. The rate of NADH production is monitored by the increase in absorbance at 340 nm or coupled to a secondary reaction that generates a colorimetric or fluorescent signal.
-
Materials:
-
Recombinant human PHGDH enzyme
-
3-phosphoglycerate (substrate)
-
NAD⁺ (cofactor)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl₂)
-
This compound (inhibitor)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 340 nm or fluorescence.
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the assay buffer, PHGDH enzyme, and the diluted this compound or vehicle control.
-
Incubate the plate at room temperature for a predefined period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of 3-phosphoglycerate and NAD⁺.
-
Immediately start monitoring the increase in absorbance at 340 nm (for direct NADH detection) or the development of the coupled signal in a kinetic mode for a set duration (e.g., 30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Surface Plasmon Resonance (SPR) Binding Assay
SPR is a label-free technique used to measure the binding kinetics and affinity between an inhibitor and its target protein.
-
Principle: The PHGDH protein is immobilized on a sensor chip. The binding of this compound to the immobilized PHGDH causes a change in the refractive index at the sensor surface, which is detected as a response unit (RU) change.
-
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human PHGDH
-
This compound
-
Immobilization reagents (e.g., EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
-
-
Procedure:
-
Immobilize PHGDH onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of concentrations of this compound in the running buffer.
-
Inject the different concentrations of this compound over the sensor surface and a reference flow cell (without immobilized protein).
-
Monitor the association and dissociation phases of the binding interaction in real-time.
-
Regenerate the sensor surface between injections using a suitable regeneration solution.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
¹³C-Serine Biosynthesis Tracer Assay
This cellular assay measures the ability of this compound to inhibit the de novo synthesis of serine from glucose.
-
Principle: Cells are cultured in a medium containing ¹³C-labeled glucose. The incorporation of the ¹³C label into serine is measured by mass spectrometry. Inhibition of PHGDH by this compound will reduce the amount of ¹³C-labeled serine produced.
-
Materials:
-
Cancer cell line with high PHGDH expression
-
Cell culture medium
-
[U-¹³C]-glucose
-
This compound
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
Replace the medium with a medium containing [U-¹³C]-glucose and continue the incubation for a defined period (e.g., 8 hours).
-
Wash the cells with ice-cold saline and quench metabolism.
-
Extract intracellular metabolites using a suitable solvent (e.g., 80% methanol).
-
Analyze the cell extracts by LC-MS to quantify the levels of labeled (M+3) and unlabeled (M+0) serine.
-
-
Data Analysis:
-
Calculate the fraction of newly synthesized serine as the ratio of labeled serine to total serine.
-
Plot the percentage of inhibition of serine biosynthesis against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
dot
Caption: Experimental workflow for the ¹³C-Serine Biosynthesis Tracer Assay.
Clinical Development Status
As of the latest available information, there are no publicly disclosed clinical trials for this compound or its prodrug BI-4916. The compound remains a valuable tool for preclinical research into the role of PHGDH and the serine biosynthesis pathway in cancer.
Conclusion
This compound is a potent and selective inhibitor of PHGDH that has been instrumental in elucidating the role of de novo serine synthesis in cancer cell metabolism. Its well-characterized mechanism of action and the availability of a prodrug and a negative control make it an excellent tool for both in vitro and cellular studies. The detailed experimental protocols provided in this guide are intended to facilitate the use of this compound in research settings and to promote further investigation into PHGDH as a therapeutic target in oncology.
References
An In-depth Technical Guide to BI-4924: A Potent and Selective PHGDH Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BI-4924, a highly potent and selective inhibitor of Phosphoglycerate Dehydrogenase (PHGDH). This document details the mechanism of action, key signaling pathways, quantitative efficacy data, and detailed experimental protocols relevant to the study of this compound and its effects on cancer metabolism.
Introduction to PHGDH and its Role in Cancer
Phosphoglycerate dehydrogenase (PHGDH) is a critical enzyme in the de novo serine biosynthesis pathway.[1] It catalyzes the first, rate-limiting step, the NAD+-dependent oxidation of the glycolytic intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate. This pathway is essential for the production of serine, an amino acid crucial for the synthesis of proteins, nucleotides, and lipids, all of which are vital for rapid cell proliferation. In many cancers, including breast cancer, melanoma, and glioma, PHGDH is overexpressed, leading to an increased flux through the serine biosynthesis pathway to support tumor growth and survival.[1] This dependency on PHGDH makes it an attractive therapeutic target for cancer drug development.
This compound: A Competitive PHGDH Inhibitor
This compound is a potent and selective, NADH/NAD+ competitive inhibitor of PHGDH.[1][2] Its high selectivity for PHGDH over other dehydrogenases minimizes off-target effects.[1] Due to its physicochemical properties, the prodrug BI-4916 is often used in cellular experiments to achieve better permeability and subsequent intracellular enrichment of the active inhibitor, this compound.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, providing insights into its potency and physicochemical properties.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (Enzymatic) | 3 nM | NAD+ high assay (250 µM) | |
| IC50 (Cellular) | 2200 nM (2.2 µM) | 13C-Serine biosynthesis disruption (72 h) | |
| SPR Binding | 26 nM | Surface Plasmon Resonance |
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Reference |
| Molecular Weight | 499.4 Da (free base) | |
| logD @ pH 11 | 0.62 | |
| Aqueous Solubility @ pH 7 | 59 µg/mL | |
| Caco-2 Permeability (A to B) | 0.21 x 10-6 cm/s | |
| Caco-2 Efflux Ratio | 10.8 | |
| Plasma Protein Binding (Mouse) | 99.6% |
Table 2: Physicochemical and DMPK Properties of this compound
This compound Inhibition Pathway and Downstream Effects
This compound inhibits PHGDH, leading to a reduction in serine biosynthesis. This has several downstream consequences for cancer cells, including the disruption of anabolic processes and the induction of metabolic stress. A key signaling pathway affected is the mTOR pathway, where a compensatory pro-survival activation of mTORC1 is often observed in response to PHGDH inhibition.
Caption: this compound inhibits PHGDH, blocking serine synthesis and impacting downstream anabolic processes.
Experimental Protocols
PHGDH Enzymatic Inhibition Assay
This protocol is adapted from a published method for the PHGDH inhibitor NCT-503 and is suitable for determining the in vitro potency of this compound. The assay measures the production of NADH, a product of the PHGDH-catalyzed reaction, through a coupled reaction with diaphorase, which reduces the fluorescent substrate resazurin to the highly fluorescent resorufin.
Materials:
-
PHGDH Assay Buffer: 50 mM TEA (triethanolamine) pH 8.0, 10 mM MgCl2, 0.05% BSA, 0.01% Tween-20.
-
Recombinant Human PHGDH Enzyme: Final concentration of 20 nM.
-
Diaphorase: Final concentration of 0.2 mg/mL.
-
Substrate Solution: 0.3 mM NAD+, 0.1 mM 3-phosphoglycerate, 0.2 mM resazurin.
-
This compound: Serial dilutions in DMSO.
-
96- or 384-well black plates.
-
Plate reader with fluorescence detection (Ex/Em = 530-560 nm / 590 nm).
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a multi-well plate, add 1 µL of the this compound dilutions to each well. For control wells, add 1 µL of DMSO.
-
Prepare the enzyme/diaphorase mixture in PHGDH assay buffer and add 25 µL to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Prepare the substrate solution in PHGDH assay buffer.
-
Initiate the reaction by adding 25 µL of the substrate solution to each well.
-
Immediately place the plate in a plate reader and measure the fluorescence intensity kinetically at 37°C for 30 minutes, with readings every minute.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence curve) for each well.
-
Determine the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for the PHGDH enzymatic inhibition assay.
Cellular Serine Biosynthesis Assay (Metabolic Flux Analysis)
This protocol outlines a method to assess the effect of this compound on de novo serine synthesis in cancer cells using stable isotope tracing with [U-13C]-glucose.
Materials:
-
Cancer cell line with high PHGDH expression (e.g., MDA-MB-468).
-
Cell culture medium and supplements.
-
[U-13C]-glucose.
-
This compound or its prodrug BI-4916.
-
6-well cell culture plates.
-
Methanol, Chloroform, and Water for metabolite extraction.
-
LC-MS/MS system for metabolite analysis.
Procedure:
-
Cell Seeding: Seed MDA-MB-468 cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest. Allow cells to attach overnight.
-
Inhibitor Treatment: Treat the cells with varying concentrations of BI-4916 (or this compound) for the desired duration (e.g., 24-72 hours). Include a vehicle control (DMSO).
-
Isotope Labeling:
-
Prepare labeling medium by supplementing glucose-free and serine-free RPMI with 10% dialyzed FBS and 10 mM [U-13C]-glucose.
-
Aspirate the old medium from the cells and wash once with PBS.
-
Add 2 mL of the labeling medium (containing the respective inhibitor concentrations) to each well.
-
Incubate the cells for a defined period (e.g., 6-24 hours) to allow for the incorporation of the labeled glucose into downstream metabolites.
-
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold saline.
-
Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tubes vigorously and centrifuge at maximum speed for 10 minutes at 4°C.
-
Transfer the supernatant (containing the polar metabolites) to a new tube.
-
-
Sample Analysis:
-
Dry the metabolite extracts under a stream of nitrogen or using a speed vacuum.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.
-
Analyze the samples by LC-MS/MS to determine the fractional labeling of serine (m+3 isotopologue) from [U-13C]-glucose.
-
-
Data Analysis:
-
Calculate the percentage of labeled serine in each sample.
-
Determine the effect of this compound on de novo serine synthesis by comparing the fractional labeling in treated cells to the vehicle control.
-
Caption: Workflow for the cellular serine biosynthesis assay.
Conclusion
This compound is a valuable research tool for investigating the role of PHGDH and the serine biosynthesis pathway in cancer. Its high potency and selectivity make it a suitable compound for both in vitro and in vivo preclinical studies. The experimental protocols and pathway information provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of PHGDH inhibition. Further investigation into the complex interplay between PHGDH inhibition and other metabolic and signaling pathways will be crucial for the development of effective anti-cancer strategies targeting this pathway.
References
BI-4924: A Potent Inhibitor of Serine Biosynthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BI-4924, a highly potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH). PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, a critical metabolic route for the proliferation of certain cancer cells. This document outlines the mechanism of action of this compound, presents key quantitative data, details relevant experimental protocols, and provides visualizations of the associated biological pathways and experimental workflows.
Core Mechanism of Action
This compound functions as a competitive inhibitor of the nicotinamide adenine dinucleotide (NADH/NAD+) cofactor binding site on PHGDH.[1][2][3] By occupying this site, this compound effectively blocks the enzymatic conversion of 3-phosphoglycerate (3-PG), a glycolysis intermediate, to 3-phosphohydroxypyruvate (3-PHP).[4][5] This is the initial and rate-limiting step of the serine biosynthesis pathway. The inhibition of PHGDH by this compound disrupts the production of serine, an amino acid crucial for the synthesis of proteins, nucleotides, and other essential macromolecules that support rapid cell growth, particularly in cancer cells that exhibit an upregulation of this pathway.
Due to its physicochemical properties, for cellular experiments, the cell-permeable ester prodrug of this compound, known as BI-4916, is often utilized. BI-4916 readily crosses the cell membrane and is subsequently cleaved by intracellular esterases to release the active inhibitor, this compound, leading to its intracellular enrichment.
Quantitative Data Summary
The following tables summarize the key in vitro activity and pharmacokinetic parameters of this compound and its corresponding negative control, BI-5583.
Table 1: In Vitro Activity of this compound
| Parameter | This compound | BI-5583 (Negative Control) |
| Molecular Weight (Da) | 499.4 | 372.8 |
| PHGDH Inhibition (IC50, nM) | 3 | Not Determined |
| PHGDH Surface Plasmon Resonance (SPR) (KD, nM) | 26 | 28,400 |
| Cellular 13C-Serine Biosynthesis Inhibition (IC50, nM, 72h) | 2,200 | Not Determined |
Table 2: In Vitro DMPK and CMC Parameters of this compound
| Parameter | This compound | BI-5583 (Negative Control) |
| logD @ pH 11 | 0.62 | -0.36 |
| Aqueous Solubility @ pH 7 (µg/mL) | 59 | >87 |
| Caco-2 Permeability (Papp, A-B) (10-6 cm/s) | 0.21 | <1.8 |
| Caco-2 Efflux Ratio | 10.8 | Not Applicable |
| Microsomal Stability (Human/Mouse/Rat) (%QH) | <24 / <24 / <23 | 24 / - / <23 |
| Hepatocyte Stability (Mouse) (%QH) | 32 | Not Applicable |
| Plasma Protein Binding (Mouse) (%) | 99.8 | 98.6 |
Signaling Pathways and Experimental Workflows
Serine Biosynthesis Pathway and this compound Inhibition
The following diagram illustrates the canonical serine biosynthesis pathway, highlighting the point of inhibition by this compound.
References
- 1. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pardon Our Interruption [opnme.com]
- 5. researchgate.net [researchgate.net]
The Discovery and Development of BI-4924: A Potent and Selective PHGDH Inhibitor
A Technical Whitepaper for Drug Discovery & Development Professionals
Abstract
BI-4924 is a highly potent and selective, NADH/NAD+ competitive inhibitor of phosphoglycerate dehydrogenase (PHGDH), a key enzyme in the de novo serine biosynthesis pathway.[1][2] This pathway has been identified as a critical metabolic dependency in certain cancers, such as triple-negative breast cancer and melanoma, where PHGDH is often overexpressed.[2][3] The discovery of this compound stemmed from a fragment-based screening campaign followed by extensive structure-based drug design, leading to a molecule with low nanomolar potency.[3] Due to its charged nature, the cell-permeable ester prodrug, BI-4916, was developed to facilitate intracellular delivery of the active compound, this compound, through a novel "intracellular trapping" mechanism. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key data and experimental methodologies for the scientific community.
Introduction: Targeting Cancer Metabolism via the Serine Biosynthesis Pathway
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One such adaptation is the upregulation of the de novo serine biosynthesis pathway, which diverts glycolytic intermediates to produce serine. Serine is not only a crucial component of proteins but also a precursor for the synthesis of other amino acids, lipids, and nucleotides. Phosphoglycerate dehydrogenase (PHGDH) catalyzes the first and rate-limiting step in this pathway, converting 3-phosphoglycerate to 3-phosphohydroxypyruvate. In certain malignancies, the gene encoding PHGDH is amplified, leading to an increased reliance on this pathway for biomass production and redox homeostasis. This dependency makes PHGDH an attractive therapeutic target for the development of novel anti-cancer agents.
The Discovery of this compound
The development of this compound was a multi-stage process that began with the identification of initial fragments and culminated in a highly optimized lead compound.
From Fragment to Hit
The journey to discover this compound began with a fragment-based screening approach, which identified initial chemical starting points with weak affinity for the PHGDH target. These fragments were then optimized through structure-based drug design, leveraging the co-crystal structure of PHGDH to guide the medicinal chemistry efforts. This iterative process of design, synthesis, and testing led to a significant improvement in potency by six orders of magnitude, from initial hits in the micromolar range to a lead series with single-digit nanomolar potency.
The Prodrug Strategy: Intracellular Trapping
A key challenge in the development of a PHGDH inhibitor was ensuring its effective concentration at the intracellular site of action. The optimized lead compound, this compound, is a carboxylic acid, which is poorly cell-permeable. To overcome this, a prodrug strategy was employed. The ethyl ester prodrug, BI-4916, was synthesized to be more lipophilic and readily cross the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the ester group, releasing the active carboxylic acid, this compound. This active form is then "trapped" within the cell, leading to its accumulation and potent inhibition of PHGDH.
Mechanism of Action
This compound acts as a competitive inhibitor of PHGDH, binding to the NADH/NAD+ cofactor binding site. By occupying this site, this compound prevents the binding of the natural cofactor, thereby inhibiting the enzymatic conversion of 3-phosphoglycerate. This leads to a disruption of the serine biosynthesis pathway, depriving the cancer cells of a critical metabolite.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its prodrug, BI-4916.
Table 1: In Vitro Potency and Cellular Activity
| Compound | Assay | Target/Endpoint | IC50 (nM) | Reference(s) |
| This compound | NAD+ high assay (250 µM) | PHGDH | 3 | |
| Surface Plasmon Resonance (SPR) | PHGDH | 26 | ||
| 13C-Serine Biosynthesis (72h) | Cellular Serine Production | 2,200 | ||
| BI-4916 | NAD+ high assay (250 µM) | PHGDH | 169 | |
| 13C-Serine Biosynthesis (72h) | Cellular Serine Production | 2,032 | ||
| BI-5583 | NAD+ high assay (250 µM) | PHGDH | n.d. | |
| Surface Plasmon Resonance (SPR) | PHGDH | 28,400 | ||
| 13C-Serine Biosynthesis (72h) | Cellular Serine Production | n.d. |
n.d. = not determined
Table 2: In Vitro DMPK and Physicochemical Properties
| Parameter | This compound | BI-4916 | BI-5583 (Negative Control) | Reference(s) |
| Molecular Weight (Da) | 499.4 | 527.4 | 372.8 | |
| logD (pH 11) | 0.62 | n.a. | -0.36 | |
| logP (pH 11) | n.a. | 2.5 | n.a. | |
| Aqueous Solubility (pH 7, µg/mL) | 59 | n.a. | >87 | |
| Caco-2 Permeability (A-B, 10⁻⁶ cm/s) | 0.21 | n.a. | <1.8 | |
| Caco-2 Efflux Ratio | 10.8 | n.a. | n.a. | |
| Microsomal Stability (%QH, human/mouse/rat) | <24 / <24 / <23 | n.a. | 24 / - / <23 | |
| Hepatocyte Stability (%QH, mouse) | 32 | n.a. | n.a. | |
| Plasma Protein Binding (mouse, %) | >99.9 | n.a. | n.a. |
n.a. = not available
Table 3: Selectivity Profile of this compound (SafetyScreen44™ Panel)
| Target | % Inhibition at 10 µM | Reference(s) |
| 5HT2B | 78 | |
| PDE3A | 86 |
Note: this compound showed >70% inhibition for 2 out of 44 targets in the panel.
Experimental Protocols
Detailed experimental procedures are crucial for the replication and extension of scientific findings. The following sections outline the methodologies for the key assays used in the characterization of this compound.
PHGDH Biochemical Assay (NAD+ high assay)
The potency of this compound against PHGDH was determined using a fluorescence-based assay that measures the production of NADH.
-
Principle: The enzymatic reaction couples the oxidation of 3-phosphoglycerate by PHGDH to the reduction of NAD+ to NADH. The resulting NADH is then used by a diaphorase enzyme to reduce resazurin to the highly fluorescent resorufin.
-
Reagents:
-
Assay Buffer: 30 mM Tris-HCl (pH 8.0), 1 mM EDTA.
-
Substrates: 0.1 mM 3-phosphoglycerate (3-PG), 20 µM NAD+.
-
Coupling System: 0.1 mM resazurin, 0.0001 U/well diaphorase.
-
Product Inhibitor: 1 mM hydrazine sulfate (to prevent product inhibition).
-
-
Procedure:
-
Test compounds are serially diluted and added to a 96-well plate.
-
PHGDH enzyme is added and incubated with the compounds.
-
The reaction is initiated by the addition of the substrate mixture.
-
Fluorescence (Ex 544 nm / Em 590 nm) is measured over time using a plate reader.
-
IC50 values are calculated from the dose-response curves.
-
Cellular Serine Biosynthesis Assay (13C-Serine Assay)
This assay quantifies the ability of the compounds to inhibit de novo serine synthesis in a cellular context.
-
Principle: Cells are cultured in the presence of uniformly labeled 13C-glucose. The incorporation of the 13C label into serine is measured by LC-MS/MS, providing a direct readout of the PHGDH pathway activity.
-
Cell Line: MDA-MB-468 (a triple-negative breast cancer cell line with high PHGDH expression).
-
Procedure:
-
MDA-MB-468 cells are seeded in 6-well plates.
-
Cells are treated with serially diluted test compounds for a specified duration (e.g., 72 hours).
-
For the final hours of incubation, the culture medium is replaced with a medium containing [U-13C]-glucose.
-
Cellular metabolites are extracted.
-
The fraction of 13C-labeled serine is quantified by LC-MS/MS.
-
IC50 values are determined based on the reduction of 13C-serine levels.
-
Surface Plasmon Resonance (SPR)
SPR was used to measure the binding affinity and kinetics of this compound to PHGDH.
-
Principle: This label-free technique measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte (this compound) to an immobilized ligand (PHGDH).
-
Procedure:
-
Recombinant PHGDH is immobilized on a sensor chip.
-
A series of concentrations of this compound are flowed over the chip surface.
-
The association and dissociation of the compound are monitored in real-time.
-
Binding constants (KD) are calculated from the kinetic data.
-
Conclusion
This compound is a potent and selective inhibitor of PHGDH, developed through a rigorous discovery and optimization process. The innovative use of a prodrug, BI-4916, enables the effective intracellular delivery of the active compound, demonstrating a successful strategy to target intracellular enzymes with charged molecules. The preclinical data presented herein underscore the potential of this compound as a valuable research tool to further explore the role of the serine biosynthesis pathway in cancer and other diseases. While no clinical trial data for this compound is currently available, its development provides a strong foundation for the continued investigation of PHGDH inhibitors as a novel class of cancer therapeutics.
References
BI-4924: A Comprehensive Technical Guide for Researchers
An In-depth Analysis of the Potent and Selective PHGDH Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of BI-4924, a potent and selective inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH). This document consolidates critical information on its structure, chemical properties, mechanism of action, and relevant experimental protocols to support ongoing and future research in oncology and metabolic pathways.
Core Structure and Chemical Properties
This compound is a small molecule inhibitor characterized by its high affinity and selectivity for PHGDH. Its structure has been elucidated by X-ray crystallography in complex with its target enzyme (PDB code: 6RJ6).
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₉N₅O₆S | [1] |
| Molecular Weight | 499.4 g/mol | [2] |
| IC₅₀ (NAD+ high assay) | 3 nM | [2] |
| PHGDH SPR | 26 nM | [2] |
| ¹³C-Serine; 72 h (IC₅₀) | 2,200 nM | [2] |
| logD @ pH 11 | 0.62 | |
| Solubility @ pH 7 | 59 µg/mL | |
| Caco-2 Permeability (A-B) @ pH 7.4 | 0.21 x 10⁻⁶ cm/s | |
| Caco-2 Efflux Ratio | 10.8 |
Mechanism of Action and Signaling Pathway
This compound functions as a potent and selective NADH/NAD⁺-competitive inhibitor of PHGDH. PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which diverts glycolytic flux to produce serine. This pathway is often upregulated in cancer cells to support rapid proliferation and biosynthesis.
By inhibiting PHGDH, this compound disrupts the production of serine and its downstream metabolites, which are crucial for nucleotide, amino acid, and lipid synthesis. This leads to a reduction in cancer cell proliferation, particularly in tumors with high PHGDH expression.
Caption: Inhibition of PHGDH by this compound blocks the serine biosynthesis pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
PHGDH Inhibition Assay (NAD+ high assay)
This assay quantifies the inhibitory activity of this compound on PHGDH by measuring the reduction of NAD⁺. A coupled enzymatic reaction with diaphorase and resazurin is used to generate a fluorescent signal proportional to NADH production.
Materials:
-
Recombinant human PHGDH enzyme
-
This compound (or other test compounds)
-
3-Phosphoglycerate (3-PG)
-
Nicotinamide adenine dinucleotide (NAD⁺)
-
Diaphorase
-
Resazurin
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 8.0, 0.5 mM EDTA)
-
384-well assay plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Dispense a small volume (e.g., 50 nL) of the compound dilutions into the assay plates. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Prepare a master mix containing PHGDH enzyme in the assay buffer.
-
Add the enzyme master mix to all wells except the negative controls.
-
Prepare a substrate/cofactor mix containing 3-PG, NAD⁺ (at a high concentration, e.g., 250 µM), diaphorase, and resazurin in the assay buffer.
-
Initiate the reaction by adding the substrate/cofactor mix to all wells.
-
Incubate the plates at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence of the product, resorufin, using a plate reader with excitation at ~560 nm and emission at ~590 nm.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: Workflow for the PHGDH biochemical inhibition assay.
¹³C-Serine Isotope Tracing Assay
This cell-based assay measures the ability of this compound to inhibit de novo serine synthesis from glucose. MDA-MB-468 cells, which are known to have high PHGDH expression, are a suitable model for this experiment.
Materials:
-
MDA-MB-468 cells
-
Complete growth medium (e.g., DMEM)
-
[U-¹³C]-glucose
-
This compound
-
Ice-cold 80% methanol
-
LC-MS/MS system
Procedure:
-
Seed MDA-MB-468 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 24 hours).
-
Replace the medium with a medium containing [U-¹³C]-glucose and the corresponding concentrations of this compound.
-
Incubate for a defined period (e.g., 8-24 hours) to allow for the labeling of intracellular metabolites.
-
Aspirate the medium and wash the cells twice with ice-cold saline.
-
Quench metabolism and extract intracellular metabolites by adding ice-cold 80% methanol and incubating at -80°C for at least 30 minutes.
-
Scrape the cells and transfer the extracts to microcentrifuge tubes.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Analyze the extracts by LC-MS/MS to determine the fraction of serine that is labeled with ¹³C (M+3 serine).
-
Calculate the inhibition of de novo serine synthesis for each this compound concentration and determine the IC₅₀ value.
Surface Plasmon Resonance (SPR) Assay
SPR is used to measure the binding kinetics and affinity of this compound to PHGDH.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human PHGDH
-
This compound
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Procedure:
-
Immobilize recombinant PHGDH onto the sensor chip surface using standard amine coupling chemistry. A reference flow cell should be prepared without the protein.
-
Prepare a series of this compound dilutions in the running buffer.
-
Inject the this compound solutions over the sensor surface at a constant flow rate, followed by a dissociation phase with running buffer.
-
After each cycle, regenerate the sensor surface using the regeneration solution.
-
Record the sensorgrams for each concentration.
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding responses.
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Caco-2 Permeability Assay
This assay assesses the intestinal permeability of this compound.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a confluent monolayer.
-
Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
For apical to basolateral (A-B) permeability, add this compound to the apical side and collect samples from the basolateral side at various time points.
-
For basolateral to apical (B-A) permeability, add this compound to the basolateral side and collect samples from the apical side.
-
Analyze the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The efflux ratio is calculated as Papp (B-A) / Papp (A-B).
Synthesis of this compound
The synthesis of this compound has been reported in the Journal of Medicinal Chemistry. The key steps involve the construction of the core indole scaffold followed by functional group modifications. For the detailed synthetic scheme and experimental procedures, researchers are directed to the supporting information of Weinstabl et al., J. Med. Chem. 2019, 62, 17, 7976–7997.
Conclusion
This compound is a valuable research tool for investigating the role of PHGDH and the serine biosynthesis pathway in cancer and other diseases. Its high potency and selectivity, combined with a well-characterized profile, make it a suitable probe for both in vitro and in vivo studies. This guide provides a foundational understanding of this compound and the necessary experimental details to facilitate its use in the laboratory.
References
BI-4924 as a Tool for Cancer Metabolism Research: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This guide details the application of BI-4924, a potent and selective inhibitor of Phosphoglycerate Dehydrogenase (PHGDH), as a tool for investigating cancer metabolism. It covers the compound's mechanism of action, its impact on key metabolic pathways, and detailed protocols for its use in research settings.
Introduction: The Role of PHGDH in Cancer Metabolism
Cancer cells undergo significant metabolic reprogramming to support their rapid proliferation and survival. One crucial pathway often upregulated in various cancers, including breast cancer and melanoma, is the de novo serine synthesis pathway. The rate-limiting enzyme in this pathway is Phosphoglycerate Dehydrogenase (PHGDH), which diverts the glycolytic intermediate 3-phosphoglycerate towards serine production. Serine and its downstream metabolites are vital for synthesizing nucleotides, proteins, and lipids, and for maintaining cellular redox balance through glutathione production.
This compound is a highly potent and selective, co-factor nicotinamide adenine dinucleotide (NADH/NAD+)-competitive inhibitor of PHGDH.[1][2] Its specificity makes it an excellent tool to probe the reliance of cancer cells on the serine synthesis pathway and to explore PHGDH as a therapeutic target.
Mechanism of Action of this compound
This compound selectively binds to PHGDH, competing with the NADH/NAD+ cofactor.[1][2] This inhibition blocks the first, rate-limiting step of the serine synthesis pathway: the conversion of 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP).[3] By halting this conversion, this compound effectively shuts down the entire de novo serine production line, forcing cancer cells that rely on this pathway to depend on external sources of serine. This targeted action allows researchers to precisely study the metabolic consequences of serine deprivation in cancer cells.
For cellular experiments, the ester prodrug BI-4916 is often recommended. BI-4916 exhibits better cell permeability and is cleaved by intracellular esterases to release the active inhibitor, this compound, leading to its intracellular enrichment.
Signaling and Metabolic Pathways
The primary pathway affected by this compound is the serine synthesis pathway, which is a critical branch off glycolysis.
Caption: this compound inhibits PHGDH, blocking the first step of serine synthesis from glycolysis.
Quantitative Data Summary
The potency of this compound has been characterized both biochemically and in cellular assays.
Table 1: Potency and Selectivity of this compound
| Parameter | Value | Notes |
|---|---|---|
| PHGDH IC50 | 3 nM | Against recombinant PHGDH in a high NAD+ assay. |
| Cellular Serine Synthesis IC50 | 2200 nM (2.2 µM) | Measured after 72 hours of treatment. |
| Selectivity | High | Shows high selectivity against a majority of other dehydrogenase targets. |
| Prodrug | BI-4916 | An ethyl ester prodrug used for improved cell permeability in experiments. |
Table 2: Example IC50 Values for PHGDH Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | Inhibitor | IC50 | Notes |
|---|---|---|---|---|
| Breast Cancer (Glutamine-Independent) | Breast | BI-4916 (Prodrug) | ~2 µM | For inhibiting de novo serine synthesis. |
| Breast Cancer (Parental) | Breast | NCT-503 | ~2.5 µM | A structurally distinct, non-competitive PHGDH inhibitor. |
| Placeholder | e.g., Melanoma | BI-4916 | Data to be filled | Expected to be sensitive if PHGDH is amplified. |
| Placeholder | e.g., Pancreatic | BI-4916 | Data to be filled | PHGDH expression correlates with poor prognosis. |
Detailed Experimental Protocols
To effectively use this compound in research, specific experimental designs are required to probe its metabolic effects.
Protocol 1: Assessing Cell Dependency on De Novo Serine Synthesis
Objective: To determine if cancer cell viability is dependent on PHGDH activity.
Methodology:
-
Cell Culture Setup: Plate cells in 96-well plates in standard culture medium. Prepare parallel plates for culture in two types of custom media: 1) Serine/Glycine-replete medium and 2) Serine/Glycine-free medium.
-
Acclimation: Allow cells to adhere overnight, then switch to the respective custom media for 4-6 hours to acclimate.
-
Treatment: Add a serial dilution of the prodrug BI-4916 (e.g., 0.1 nM to 50 µM) to wells in both media types. Include a vehicle control (DMSO).
-
Incubation: Incubate cells for 72 hours.
-
Viability Assay: Use a standard viability assay such as CellTiter-Glo® or MTT to measure cell viability.
-
Data Analysis: Calculate IC50 values for each condition. A significantly lower IC50 in serine/glycine-free medium indicates a strong dependency on the de novo synthesis pathway.
Protocol 2: Isotope Tracing Metabolomics
Objective: To directly measure the inhibition of serine synthesis and its impact on downstream metabolites.
Methodology:
-
Cell Culture and Treatment: Culture cells and treat with BI-4916 (at IC50 concentration) or vehicle for 24-48 hours.
-
Isotope Labeling: Two hours before harvesting, switch the medium to one containing a stable isotope-labeled tracer, such as [U-¹³C]-glucose .
-
Metabolite Extraction: Aspirate the medium, wash cells with ice-cold saline, and quench metabolism with 80% methanol on dry ice. Scrape the cells and collect the extract.
-
LC-MS/MS Analysis: Centrifuge the extract to pellet debris. Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify and quantify ¹³C-labeled metabolites.
-
Data Analysis: Measure the fractional labeling of serine, glycine, and downstream metabolites like purines. A significant reduction in ¹³C-labeled serine in BI-4916-treated cells confirms PHGDH inhibition.
Protocol 3: Seahorse XF Metabolic Flux Analysis
Objective: To assess the broader impact of PHGDH inhibition on cellular glycolysis and mitochondrial respiration.
Methodology:
-
Cell Plating & Treatment: Seed cells in a Seahorse XF96 microplate and treat with BI-4916 for 24 hours.
-
Assay Preparation: Hydrate the sensor cartridge and replace the culture medium with Seahorse XF Base Medium.
-
Glycolysis Stress Test: Sequentially inject glucose, oligomycin, and 2-deoxyglucose (2-DG) to measure key parameters of glycolysis, including the Extracellular Acidification Rate (ECAR).
-
Mito Stress Test: Sequentially inject oligomycin, FCCP, and rotenone/antimycin A to measure parameters of mitochondrial respiration, including the Oxygen Consumption Rate (OCR).
-
Data Analysis: Compare the ECAR and OCR profiles of treated vs. control cells. Inhibition of a glycolytic branch point may lead to complex changes in overall glycolytic flux and compensatory changes in mitochondrial activity.
Experimental and Logical Workflows
A structured workflow is critical for a comprehensive investigation using this compound.
Caption: Logical workflow for investigating cancer metabolism using the PHGDH inhibitor this compound.
References
Understanding the Function of PHGDH and its Inhibition by BI-4924: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme in the de novo serine biosynthesis pathway, a metabolic route crucial for the proliferation of certain cancers. Upregulation of PHGDH has been observed in a variety of tumors, including breast cancer, melanoma, and glioma, where it facilitates the production of serine and downstream metabolites essential for nucleotide, protein, and lipid synthesis. This reliance on the serine biosynthesis pathway presents a therapeutic vulnerability. BI-4924 is a potent and selective inhibitor of PHGDH that has shown promise in preclinical studies by disrupting serine biosynthesis and impeding cancer cell growth. This technical guide provides an in-depth overview of the function of PHGDH, the mechanism of action of this compound, and detailed experimental protocols for studying their interaction.
The Role of PHGDH in Cellular Metabolism and Cancer
PHGDH catalyzes the NAD+-dependent oxidation of the glycolytic intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate, the first committed step in the serine synthesis pathway (SSP).[1][2] Serine is a non-essential amino acid that, in addition to its role in protein synthesis, is a precursor for a host of other essential biomolecules.
The metabolic importance of PHGDH extends to:
-
Nucleotide Synthesis: The one-carbon units derived from serine are essential for the synthesis of purines and thymidylate.[3]
-
Redox Homeostasis: Serine metabolism contributes to the production of NADPH and glutathione, which are critical for maintaining cellular redox balance and mitigating oxidative stress.[4]
-
Amino Acid and Lipid Metabolism: Serine is a precursor for the synthesis of other amino acids, such as glycine and cysteine, and is involved in the synthesis of lipids like sphingolipids.[5]
In many cancer cells, there is an increased flux through the serine biosynthesis pathway, driven by the overexpression or amplification of PHGDH. This metabolic reprogramming supports the high proliferative demands of tumor cells. Consequently, PHGDH is considered an attractive target for cancer therapy. Beyond its metabolic functions, PHGDH has also been implicated in non-canonical roles, including the regulation of mitochondrial translation and gene expression.
This compound: A Potent and Selective PHGDH Inhibitor
This compound is a highly potent and selective, NADH/NAD+ competitive inhibitor of PHGDH. It was discovered through fragment-based screening and subsequent structure-based drug design. To overcome the high intracellular concentrations of the competing cofactor NADH/NAD+, a cell-permeable ester prodrug, BI-4916, was developed. BI-4916 enters the cell and is cleaved by intracellular esterases to release the active inhibitor, this compound, leading to its intracellular enrichment.
Quantitative Data: The Efficacy of PHGDH Inhibition
The inhibitory activity of this compound and other PHGDH inhibitors has been quantified in various assays. The following tables summarize key quantitative data from preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Reference |
| PHGDH Enzymatic IC50 | 3 nM | |
| Disruption of Serine Biosynthesis IC50 (72h) | 2200 nM |
Table 2: Cellular IC50 Values of PHGDH Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| NCT-503 | MDA-MB-468 | Breast Cancer | ~5 | |
| NCT-503 | BT-20 | Breast Cancer | ~10 | |
| NCT-503 | HCT116 | Colon Cancer | ~10 | |
| WQ-2101 | HCT116 | Colon Cancer | ~15 | |
| BI-4916 (prodrug of this compound) | Glutamine-independent Breast Cancer Cells | Breast Cancer | >10-fold lower than parental |
Signaling Pathways Modulated by PHGDH
PHGDH activity is intricately linked to major signaling pathways that control cell growth and proliferation.
mTORC1 Signaling
The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and metabolism. PHGDH inhibition has been shown to decrease protein synthesis in an mTORC1-dependent manner. This suggests a link between serine metabolism and the nutrient-sensing mTORC1 pathway. The exact mechanism of how PHGDH activity signals to mTORC1 is still under investigation but may involve changes in intracellular amino acid levels or cellular redox state.
AKT Signaling
The AKT pathway is a critical signaling cascade that promotes cell survival and growth. Some studies suggest that PHGDH, besides its role in serine synthesis, may also activate the AKT pathway, thereby promoting tumorigenesis. The inhibition of PHGDH could, therefore, have dual effects by limiting metabolic precursors and attenuating pro-survival signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the function of PHGDH and the effects of its inhibitors.
PHGDH Enzymatic Activity Assay (Colorimetric)
This assay measures the enzymatic activity of PHGDH by monitoring the production of NADH.
Materials:
-
PHGDH Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
3-Phosphoglycerate (3-PG), substrate
-
NAD+, cofactor
-
Diaphorase
-
Resazurin
-
Recombinant human PHGDH enzyme
-
This compound or other inhibitors
-
96-well microplate
-
Plate reader capable of measuring fluorescence (Ex/Em = 530-560/590 nm) or absorbance (450 nm)
Procedure:
-
Prepare a reaction mixture containing PHGDH assay buffer, diaphorase, and resazurin.
-
Add the PHGDH enzyme to the wells of the microplate.
-
Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the wells and pre-incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding a solution of 3-PG and NAD+.
-
Immediately measure the fluorescence or absorbance in kinetic mode at 37°C for 30-60 minutes.
-
The rate of increase in fluorescence or absorbance is proportional to the PHGDH activity.
-
Calculate the IC50 value of the inhibitor by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This assay determines the effect of PHGDH inhibition on cancer cell proliferation and viability.
Materials:
-
PHGDH-dependent cancer cell line (e.g., MDA-MB-468) and a control cell line with low PHGDH expression
-
Complete cell culture medium
-
BI-4916 (prodrug of this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Spectrophotometer (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of BI-4916 for 72 hours. Include a vehicle control.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
13C Metabolic Flux Analysis
This technique traces the fate of carbon atoms from a labeled substrate (e.g., [U-13C]-glucose) through metabolic pathways.
Materials:
-
Cancer cell lines of interest
-
Culture medium with and without serine
-
[U-13C]-glucose
-
BI-4916
-
Methanol/water/chloroform for metabolite extraction
-
LC-MS/MS or GC-MS system
Procedure:
-
Culture cells in the presence or absence of BI-4916 for a defined period.
-
Switch to a medium containing [U-13C]-glucose and continue the culture for a specific duration (e.g., 8-24 hours) to allow for isotopic labeling to reach a steady state.
-
Rapidly quench metabolism and extract intracellular metabolites using a cold solvent mixture.
-
Analyze the extracts by LC-MS/MS or GC-MS to determine the mass isotopologue distribution of key metabolites in the serine synthesis pathway and central carbon metabolism (e.g., serine, glycine, 3-PG).
-
The labeling patterns are then used in computational models to calculate the relative or absolute fluxes through the metabolic pathways.
Experimental and Screening Workflows
The following diagram illustrates a typical workflow for the discovery and characterization of PHGDH inhibitors.
Conclusion
PHGDH represents a key metabolic node in cancer, and its inhibition is a promising therapeutic strategy. This compound is a valuable tool compound for studying the consequences of PHGDH inhibition and serves as a lead for the development of novel anticancer agents. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the role of PHGDH in cancer and to evaluate the efficacy of its inhibitors. A thorough understanding of the interplay between PHGDH, cellular metabolism, and signaling pathways will be crucial for the successful clinical translation of PHGDH-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Serine synthesis pathway enzyme PHGDH is critical for muscle cell biomass, anabolic metabolism, and mTORC1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
BI-4924: A Potent Inhibitor of PHGDH and its Impact on Tumor Cell Proliferation
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of BI-4924, a highly potent and selective inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH), a key enzyme in the de novo serine biosynthesis pathway. Upregulation of this pathway is a metabolic hallmark of various cancers, contributing to rapid cell proliferation and tumor growth. This document details the mechanism of action of this compound, its effects on tumor cell proliferation with quantitative data, and comprehensive experimental protocols for its evaluation. Particular focus is given to the cell-permeable prodrug, BI-4916, which is utilized for cellular and in vivo studies.
Introduction
Cancer cells exhibit altered metabolic pathways to sustain their high proliferation rates. One such critical pathway is the de novo synthesis of the amino acid serine, which is essential for the biosynthesis of nucleotides, proteins, and lipids, as well as for maintaining cellular redox balance. The enzyme 3-phosphoglycerate dehydrogenase (PHGDH) catalyzes the first, rate-limiting step in this pathway, converting 3-phosphoglycerate to 3-phosphohydroxypyruvate. High expression of PHGDH has been correlated with poor prognosis in several cancers, making it an attractive target for therapeutic intervention.
This compound is a potent and selective NADH/NAD+ competitive inhibitor of PHGDH.[1] Due to its chemical properties, the ethyl ester prodrug, BI-4916, is employed for cellular and in vivo experiments. BI-4916 readily crosses the cell membrane and is subsequently hydrolyzed by intracellular esterases to release the active inhibitor, this compound, leading to its intracellular enrichment.[2]
Mechanism of Action and Signaling Pathway
This compound exerts its anti-proliferative effects by inhibiting PHGDH, thereby blocking the de novo synthesis of serine. This leads to a depletion of intracellular serine and its downstream metabolites, which are crucial for cancer cell growth and survival. The inhibition of this pathway disrupts multiple cellular processes that are highly dependent on serine metabolism.
Caption: Signaling pathway of this compound's inhibitory action.
Quantitative Data on Inhibitory Activity and Cell Proliferation
The inhibitory potential of this compound and its prodrug BI-4916 has been quantified through various biochemical and cell-based assays.
Table 1: In Vitro Inhibitory Activity of this compound and BI-4916
| Compound | Assay | Target/Process | IC50 | Reference |
| This compound | NAD+ high assay (250 µM) | Recombinant PHGDH | 3 nM | [2] |
| This compound | ¹³C-Serine Biosynthesis | Intracellular Serine Production | 2200 nM (at 72 h) | |
| BI-4916 | NAD+ high assay (250 µM) | Recombinant PHGDH | 169 nM | |
| BI-4916 | ¹³C-Serine Biosynthesis | Intracellular Serine Production | 2032 nM (at 72 h) |
Table 2: Anti-proliferative Activity of BI-4916 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 | Notes | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | Cell Viability | Not explicitly stated, but significant inhibition observed | PHGDH-dependent cell line | |
| HCT-116 | Colon Cancer | Cell Proliferation | Not explicitly stated, but significant inhibition observed | High PHGDH expression |
Note: Specific IC50 values for the proliferation of various cancer cell lines are not consistently reported in the public domain. The provided information indicates significant growth inhibition in PHGDH-dependent lines.
Experimental Protocols
Cell Culture
The human triple-negative breast cancer cell line MDA-MB-468 is a suitable model for studying the effects of PHGDH inhibitors.
-
Medium: Leibovitz's L-15 Medium supplemented with 10% fetal bovine serum.
-
Culture Conditions: 37°C in a humidified atmosphere with free gas exchange with atmospheric air (no CO2).
-
Subculturing: Passage cells every 3-4 days when they reach 80-90% confluency. Use 0.25% (w/v) Trypsin-0.53 mM EDTA solution for dissociation.
Caption: Workflow for subculturing MDA-MB-468 cells.
Cell Proliferation/Viability Assay (Crystal Violet Method)
This protocol is a general method and should be optimized for specific experimental needs.
-
Cell Seeding: Seed adherent cells (e.g., MDA-MB-468) in a 96-well plate at a density that allows for logarithmic growth during the experiment (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of BI-4916 (or a vehicle control, e.g., DMSO) for the desired duration (e.g., 72 hours).
-
Fixation: Gently wash the cells with Phosphate Buffered Saline (PBS) and then fix with 4% paraformaldehyde (PFA) in PBS or 100% methanol for 15-20 minutes.
-
Staining: Remove the fixative and add 0.1% - 0.5% (w/v) crystal violet solution to each well, ensuring complete coverage of the cell monolayer. Incubate for 20-30 minutes at room temperature.
-
Washing: Carefully wash the wells with water to remove excess stain and allow the plate to air dry.
-
Solubilization: Add a solubilizing agent (e.g., 10% acetic acid or methanol) to each well and incubate on an orbital shaker until the crystal violet is completely dissolved.
-
Absorbance Measurement: Measure the absorbance of the solubilized dye at a wavelength of 570-590 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Caption: Experimental workflow for a crystal violet cell viability assay.
In Vivo Xenograft Tumor Growth Study
Detailed protocols for in vivo studies with BI-4916 are not extensively published. However, a general methodology for a xenograft model is as follows. This should be adapted and optimized based on specific research goals and ethical guidelines.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MDA-MB-468) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to establish and reach a palpable size.
-
Treatment: Once tumors are established, randomize mice into treatment and control groups. Administer BI-4916 (or vehicle control) via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
Conclusion
This compound is a potent and selective inhibitor of PHGDH, a critical enzyme in the de novo serine synthesis pathway that is upregulated in many cancers. Through its prodrug BI-4916, it effectively reduces tumor cell proliferation in PHGDH-dependent cancer cell lines. This technical guide provides a foundational understanding of this compound and offers detailed protocols for its investigation, serving as a valuable resource for researchers in oncology and drug development. Further studies are warranted to fully elucidate the therapeutic potential of targeting the serine synthesis pathway with inhibitors like this compound.
References
Preliminary Efficacy of BI-4924: A Technical Overview for Drug Development Professionals
An In-Depth Analysis of the Potent and Selective PHGDH Inhibitor
This technical guide provides a comprehensive summary of the preliminary efficacy data for BI-4924, a novel inhibitor of phosphoglycerate dehydrogenase (PHGDH). Designed for researchers, scientists, and drug development professionals, this document outlines the mechanism of action, quantitative efficacy, and experimental protocols associated with this compound, offering a foundational resource for its potential therapeutic applications in oncology.
Introduction: Targeting Cancer Metabolism with this compound
Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation and survival. One such pathway is the de novo serine biosynthesis pathway, for which phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme.[1][2][3] PHGDH catalyzes the conversion of the glycolytic intermediate 3-phosphoglycerate to 3-phosphohydroxypyruvate.[1][2] Elevated PHGDH expression is observed in various cancers, including triple-negative breast cancer and melanoma, and is associated with poor prognosis. This dependency on PHGDH makes it a compelling target for anti-cancer therapy.
This compound is a highly potent and selective, co-factor nicotinamide adenine dinucleotide (NADH/NAD+)-competitive inhibitor of PHGDH. Its development represents a significant step towards targeting the metabolic vulnerabilities of cancer cells. For cellular experiments, the ester prodrug BI-4916 is often utilized due to its enhanced cell permeability, which then intracellularly converts to the active drug, this compound.
Mechanism of Action
This compound functions by competitively binding to the NAD+/NADH binding site of PHGDH, thereby inhibiting its enzymatic activity. This blockade of PHGDH disrupts the de novo synthesis of serine, an amino acid crucial for various cellular processes, including protein synthesis, nucleotide production, and redox homeostasis. The inhibition of this pathway can lead to reduced cancer cell proliferation and survival, particularly in tumors with high PHGDH expression.
Beyond its role in serine synthesis, PHGDH has been shown to interact with translation initiation factors eIF4A1 and eIF4E, promoting the assembly of the eIF4F complex and subsequent protein expression. By inhibiting PHGDH, this compound may also disrupt these non-canonical functions, further contributing to its anti-tumor effects.
Quantitative Efficacy Data
The following tables summarize the in vitro potency and pharmacokinetic properties of this compound.
Table 1: In Vitro Potency of this compound
| Assay | Parameter | Value (nM) |
| PHGDH Enzymatic Assay (NAD+ high, 250 µM) | IC50 | 3 |
| Surface Plasmon Resonance (SPR) | Binding Affinity (Kd) | 26 |
| Cellular Serine Biosynthesis (72 h) | IC50 | 2,200 |
Table 2: In Vitro DMPK and Physicochemical Parameters of this compound
| Parameter | Value |
| Molecular Weight (Da, free base) | 499.4 |
| logD @ pH 11 | 0.62 |
| Solubility @ pH 7 (µg/mL) | 59 |
| Caco-2 Permeability AB @ pH 7.4 (10⁻⁶ cm/s) | 0.21 |
| Caco-2 Efflux Ratio | 10.8 |
| Microsomal Stability (human/mouse/rat) (% QH) | <24 / <24 / <23 |
| Hepatocyte Stability (mouse) (% QH) | 32 |
| Plasma Protein Binding (mouse) (%) | 99.6 |
| CYP 3A4 Inhibition (IC50, µM) | >50 |
| CYP 2C8 Inhibition (IC50, µM) | 31 |
| CYP 2C9 Inhibition (IC50, µM) | >50 |
| CYP 2C19 Inhibition (IC50, µM) | >50 |
| CYP 2D6 Inhibition (IC50, µM) | >50 |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.
PHGDH Enzymatic Assay
The in vitro inhibitory activity of this compound on PHGDH was determined using a biochemical assay with high concentrations of the cofactor NAD+ (250 µM). The assay measures the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate by recombinant human PHGDH. The reaction progress is monitored, and the concentration of this compound that inhibits 50% of the enzyme's activity (IC50) is calculated.
Surface Plasmon Resonance (SPR)
The binding affinity of this compound to PHGDH was quantified using Surface Plasmon Resonance (SPR). Recombinant PHGDH is immobilized on a sensor chip, and solutions of this compound at various concentrations are flowed over the surface. The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time to determine the association and dissociation rate constants, from which the equilibrium dissociation constant (Kd) is calculated.
Cellular Serine Biosynthesis Assay
The ability of this compound to inhibit de novo serine synthesis in a cellular context was assessed using a stable isotope labeling experiment. Cancer cells are cultured in the presence of ¹³C-labeled glucose and varying concentrations of this compound for 72 hours. The levels of ¹³C-labeled serine are then measured by mass spectrometry. The IC50 value represents the concentration of this compound required to reduce the amount of newly synthesized serine by 50%.
Visualizing the Impact of this compound
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of this compound in the serine biosynthesis pathway.
References
Methodological & Application
Application Notes and Protocols for BI-4916 in Cellular Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
BI-4916 is a cell-permeable ester prodrug of the potent and selective phosphoglycerate dehydrogenase (PHGDH) inhibitor, BI-4924.[1][2] PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which plays a critical role in cancer cell proliferation, migration, and survival.[1][2] Upon entering the cell, BI-4916 is hydrolyzed to its active form, this compound, which competitively inhibits PHGDH in an NADH/NAD+ dependent manner.[3] This inhibition disrupts the serine synthesis pathway, making BI-4916 a valuable tool for studying the role of PHGDH in various cellular processes, particularly in cancers with PHGDH amplification or overexpression, such as triple-negative breast cancer and melanoma.
Mechanism of Action
BI-4916 acts as a prodrug, efficiently crossing the cell membrane. Intracellular esterases cleave the ester group, releasing the active inhibitor this compound. This compound then binds to the NAD+ binding site of PHGDH, preventing the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate, the first committed step in serine biosynthesis.
Caption: Mechanism of action of BI-4916.
Quantitative Data
The inhibitory activity of BI-4916 has been characterized in various assays. The data below summarizes its potency. It is important to note that the activity of BI-4916 in biochemical assays is likely due to the conversion to its active form, this compound.
| Assay Type | Parameter | Value (nM) | Notes |
| NAD+ high assay (250 µM) | IC50 | 169 | Activity likely from this compound formation. |
| 13C-Serine; 72 h | IC50 | 2,032 | Cellular assay measuring serine biosynthesis. |
Experimental Protocols
Cell Migration Assay using the Transwell System
This protocol describes the use of BI-4916 to assess its effect on the migration of MDA-MB-468 triple-negative breast cancer cells.
Materials:
-
BI-4916 (and negative control BI-5583, if available)
-
MDA-MB-468 cells
-
Leibovitz's L-15 Medium
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
24-well Transwell inserts (8 µm pore size)
-
Crystal Violet stain (0.1%)
-
Cotton swabs
-
Microscope
Protocol:
-
Cell Culture: Culture MDA-MB-468 cells in Leibovitz's L-15 Medium supplemented with 10% FBS at 37°C in a humidified atmosphere without CO2.
-
Cell Starvation: The day before the experiment, replace the growth medium with serum-free L-15 medium and incubate for 18-24 hours.
-
Cell Preparation:
-
Wash the starved cells with PBS.
-
Harvest the cells using Trypsin-EDTA and neutralize with serum-containing medium.
-
Centrifuge the cells and resuspend the pellet in serum-free L-15 medium.
-
Count the cells and adjust the concentration to 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
Add 600 µL of L-15 medium containing 10% FBS (chemoattractant) to the lower chamber of the 24-well plate.
-
To the cell suspension, add BI-4916 at desired concentrations (e.g., 1 µM, 5 µM, 15 µM). Include a vehicle control (DMSO) and a negative control compound if available.
-
Add 200 µL of the cell suspension containing BI-4916 or controls to the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate at 37°C for 24 hours to allow for cell migration.
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining:
-
Fix the migrated cells on the bottom of the membrane by immersing the insert in 4% paraformaldehyde for 15 minutes.
-
Wash the insert with PBS.
-
Stain the cells with 0.1% crystal violet for 20-30 minutes.
-
-
Washing and Drying: Gently wash the insert with water to remove excess stain and allow it to air dry.
-
Quantification:
-
Image the stained migrated cells using a microscope.
-
To quantify migration, elute the crystal violet stain from the membrane using a destaining solution (e.g., 10% acetic acid).
-
Measure the absorbance of the eluted stain at 590 nm using a microplate reader. The absorbance is proportional to the number of migrated cells.
-
Caption: Experimental workflow for the BI-4916 cell migration assay.
References
BI-4924 Stock Solution: A Detailed Guide to Preparation and Storage
Application Note & Protocol
For researchers, scientists, and drug development professionals working with the selective phosphoglycerate dehydrogenase (PHGDH) inhibitor, BI-4924, proper preparation and storage of stock solutions are critical for ensuring experimental reproducibility and preserving the integrity of the compound. This document provides a detailed protocol for the preparation and storage of this compound stock solutions, including solubility data and handling recommendations.
Introduction to this compound
This compound is a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the serine biosynthesis pathway.[1] It functions as an NADH/NAD+-competitive inhibitor with an IC50 of 3 nM.[2][3][4] Due to its role in disrupting serine biosynthesis, this compound is a valuable tool for studying diseases associated with metabolic dysfunction.[2] The compound is lipophilic and exhibits high plasma protein binding.
Solubility and Storage Data
Proper solubilization and storage are paramount to maintaining the bioactivity of this compound. The following table summarizes key quantitative data regarding its solubility and recommended storage conditions.
| Parameter | Solvent & Conditions | Value | Citations |
| Solubility | Dimethyl Sulfoxide (DMSO) | 100 - 125 mg/mL (200.26 - 250.32 mM) | |
| 10% DMSO + 90% Corn oil | ≥ 2.08 mg/mL (4.17 mM) | ||
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 4 mg/mL (8.01 mM) | ||
| Storage (Solid Powder) | -20°C | Up to 3 years | |
| 4°C | Up to 2 years | ||
| Storage (In Solvent) | -80°C | Up to 2 years | |
| -20°C | Up to 1 year |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, tightly sealed vials (amber glass recommended)
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (recommended)
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO. The molecular weight of this compound is 499.36 g/mol .
-
Pre-use Preparation: Before opening the vial, allow the this compound powder to equilibrate to room temperature for at least 60 minutes. This prevents condensation from forming on the compound.
-
Weighing the Compound: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 49.94 mg of this compound.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 100 mM solution, if you weighed 49.94 mg, add 1 mL of DMSO.
-
Dissolution: Tightly seal the vial and vortex thoroughly. To aid dissolution, sonication is recommended. Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear.
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).
Visualized Workflows
The following diagrams illustrate the key processes for preparing and storing this compound stock solutions.
Caption: Workflow for this compound Stock Solution Preparation.
Caption: Decision-Making for this compound Stock Solution Storage.
Important Considerations
-
Safety Precautions: Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Solvent Quality: Use anhydrous, high-purity DMSO to prevent degradation of the compound.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles as this can affect the stability of the compound. Aliquoting into single-use vials is the best practice.
-
In Vivo Experiments: For in vivo studies, it is recommended to prepare fresh working solutions on the day of use. The provided in vivo formulations can serve as a starting point for developing appropriate vehicle solutions.
-
Light Sensitivity: While not explicitly stated for this compound, it is generally good practice to protect stock solutions from light by using amber vials or by wrapping clear vials in aluminum foil.
By adhering to these guidelines, researchers can ensure the quality and consistency of their this compound stock solutions, leading to more reliable and reproducible experimental outcomes.
References
- 1. Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor this compound Disrupts Serine Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Determining the Optimal Concentration of BI-4916 for Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
BI-4916 is a cell-permeable ester prodrug of the potent and selective phosphoglycerate dehydrogenase (PHGDH) inhibitor, BI-4924.[1][2] PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which plays a critical role in the proliferation of certain cancers.[1][3][4] Upon entering the cell, BI-4916 is hydrolyzed to its active form, this compound, which competitively inhibits PHGDH at the NADH/NAD+ binding site. This inhibition disrupts the synthesis of serine, a crucial amino acid for the production of proteins, nucleotides, and lipids, thereby impeding cancer cell growth. Given that the optimal concentration of a drug can vary significantly between different cancer cell lines, it is essential to determine the effective dose for each specific line experimentally.
These application notes provide a comprehensive guide for researchers to determine the optimal concentration of BI-4916 for their cancer cell lines of interest. The protocols outlined below describe a systematic approach to generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).
Mechanism of Action of BI-4916
BI-4916 acts as a targeted inhibitor of the serine biosynthesis pathway. The process begins with the cellular uptake of the prodrug, which is then enzymatically converted to the active inhibitor, this compound. This active compound targets and binds to PHGDH, preventing the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate, the first committed step in serine synthesis.
Experimental Protocols
Determining the optimal concentration of BI-4916 requires a systematic approach involving a dose-response study. The following protocols provide a step-by-step guide for researchers.
Protocol 1: Preliminary Range-Finding Experiment
Before performing a detailed dose-response analysis, it is crucial to determine the approximate concentration range of BI-4916 that affects the viability of the cancer cell line under investigation.
Objective: To identify a broad concentration range of BI-4916 that causes a measurable effect on cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
BI-4916 stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Dilution: Prepare a series of 10-fold dilutions of BI-4916 from the stock solution in complete cell culture medium. A suggested starting range is 1 nM to 100 µM.
-
Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of BI-4916. Include a vehicle control (DMSO) at the same concentration as the highest BI-4916 concentration.
-
Incubation: Incubate the plate for a period relevant to the cell line's doubling time (e.g., 48-72 hours).
-
Cell Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Analysis: Plot the cell viability against the log of the BI-4916 concentration to identify the range where a dose-dependent effect is observed.
Protocol 2: Definitive Dose-Response and IC50 Determination
Based on the results from the range-finding experiment, a more detailed dose-response curve is generated to accurately determine the IC50 value.
Objective: To determine the precise concentration of BI-4916 that inhibits 50% of the cancer cell population's growth.
Materials:
-
Same as Protocol 1.
Procedure:
-
Cell Seeding: Seed the cancer cells as described in Protocol 1.
-
Drug Dilution: Prepare a series of 2-fold or 3-fold dilutions of BI-4916 in complete cell culture medium, bracketing the effective range identified in Protocol 1. For example, if the range-finding experiment showed an effect between 1 µM and 10 µM, a suitable range for this experiment might be 0.5 µM to 20 µM.
-
Treatment: Treat the cells with the narrower range of BI-4916 concentrations, including a vehicle control.
-
Incubation: Incubate the plate for the same duration as in Protocol 1.
-
Cell Viability Assessment: Perform the cell viability assay.
-
Data Acquisition: Measure the absorbance or fluorescence.
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized cell viability against the log of the BI-4916 concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software (e.g., GraphPad Prism, R) to fit the data and calculate the IC50 value.
-
Data Presentation
The quantitative data obtained from the dose-response experiments should be summarized in a clear and structured format.
Table 1: In Vitro Activity of BI-4916
| Parameter | Value | Cell Line | Assay Conditions | Reference |
| IC50 (¹³C-Serine Incorporation) | 2,032 nM | - | 72 hours | |
| IC50 (Cell Viability) | 18.24 ± 1.06 µM | MDA-MB-468 | - |
Table 2: Example Dose-Response Data for IC50 Calculation
| BI-4916 Concentration (µM) | Log(Concentration) | % Viability (Replicate 1) | % Viability (Replicate 2) | % Viability (Replicate 3) | Mean % Viability |
| 0 (Vehicle) | - | 100 | 100 | 100 | 100 |
| 1 | 0 | 95 | 98 | 96 | 96.3 |
| 2 | 0.30 | 85 | 88 | 86 | 86.3 |
| 5 | 0.70 | 65 | 68 | 66 | 66.3 |
| 10 | 1 | 48 | 52 | 50 | 50.0 |
| 20 | 1.30 | 30 | 33 | 31 | 31.3 |
| 50 | 1.70 | 15 | 18 | 16 | 16.3 |
The optimal concentration of BI-4916 is cell line-dependent and should be determined empirically. By following the protocols outlined in these application notes, researchers can reliably determine the IC50 value of BI-4916 for their specific cancer cell lines. This information is critical for designing subsequent experiments to investigate the biological effects of PHGDH inhibition and for the development of novel anti-cancer therapies. It is recommended to use the determined IC50 value as a starting point for further functional assays, such as apoptosis and cell cycle analysis.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor this compound Disrupts Serine Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Novel Natural Inhibitors to Human 3-Phosphoglycerate Dehydrogenase (PHGDH) for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BI-4916 in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of BI-4916, a prodrug of the potent phosphoglycerate dehydrogenase (PHGDH) inhibitor BI-4924, in metabolic research. Due to its designed intracellular activation, BI-4916 is a valuable tool for in vitro studies investigating the role of the serine biosynthesis pathway in cellular metabolism. However, it is important to note that BI-4916 is reportedly unsuitable for in vivo applications due to its instability in the presence of esterases[1]. Therefore, for in vivo metabolic studies targeting PHGDH, alternative inhibitors with suitable pharmacokinetic properties should be considered. This document provides a representative in vivo protocol using a different PHGDH inhibitor, NCT-503, as a reference for experimental design.
Introduction to BI-4916 and PHGDH Inhibition
BI-4916 is a cell-permeable prodrug that is intracellularly converted to this compound, a highly potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH)[2][3]. PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which branches from glycolysis. This pathway is critical for the production of serine and its downstream metabolites, which are essential for nucleotide synthesis, redox balance, and one-carbon metabolism. In certain pathological conditions, such as some cancers, cells exhibit an increased reliance on this pathway for proliferation and survival[4][5]. Inhibition of PHGDH with compounds like this compound (via its prodrug BI-4916) offers a targeted approach to probe the metabolic vulnerabilities of these cells.
Data Presentation: In Vitro Efficacy of PHGDH Inhibition
The following table summarizes the in vitro inhibitory activities of BI-4916 and its active metabolite, this compound, along with other commonly used PHGDH inhibitors. This data is crucial for determining appropriate concentrations for cell-based assays.
| Compound | Target | Assay Type | IC50 | Cell Line/System | Reference |
| This compound | PHGDH | Biochemical (Enzyme Activity) | 3 nM | Recombinant Human PHGDH | |
| BI-4916 | PHGDH | Cell-based (De Novo Serine Synthesis) | 2 µM | Live Cells | |
| NCT-503 | PHGDH | Biochemical (Enzyme Activity) | 2.5 µM | Recombinant Human PHGDH | |
| CBR-5884 | PHGDH | Biochemical (Enzyme Activity) | 33 µM | Recombinant Human PHGDH |
Experimental Protocols
In Vitro Protocol: Assessment of BI-4916 on Cellular Serine Metabolism
This protocol describes a method to evaluate the effect of BI-4916 on de novo serine synthesis in a cell culture model using stable isotope tracing.
Materials:
-
BI-4916 (ester prodrug)
-
Cell line of interest (e.g., a cancer cell line with high PHGDH expression)
-
Standard cell culture medium and supplements
-
Dialyzed fetal bovine serum (dFBS)
-
Glucose-free, serine/glycine-free cell culture medium
-
[U-¹³C]-glucose
-
Phosphate-buffered saline (PBS)
-
Methanol, water, and chloroform (for metabolite extraction)
-
LC-MS/MS system for metabolite analysis
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.
-
Treatment Preparation: Prepare a stock solution of BI-4916 in a suitable solvent (e.g., DMSO). Dilute the stock solution in a cell culture medium to achieve the desired final concentrations.
-
Pre-treatment (Optional): To assess the direct impact on serine synthesis, pre-treat cells with varying concentrations of BI-4916 for a predetermined duration (e.g., 24 hours) in a complete medium.
-
Isotope Labeling:
-
Wash the cells with PBS.
-
Incubate the cells in a glucose-free, serine/glycine-free medium containing [U-¹³C]-glucose and the desired concentrations of BI-4916 for a defined period (e.g., 8-24 hours).
-
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the wells.
-
Scrape the cells and collect the cell lysate.
-
Perform a three-phase extraction using methanol, water, and chloroform to separate polar metabolites.
-
-
Metabolite Analysis: Analyze the polar extracts using LC-MS/MS to quantify the levels of ¹³C-labeled serine and other related metabolites.
-
Data Analysis: Normalize the metabolite levels to the cell number or protein concentration. Compare the levels of ¹³C-serine in BI-4916-treated cells to vehicle-treated controls to determine the extent of serine synthesis inhibition.
Treatment Duration Considerations: The optimal incubation time for BI-4916 in in vitro studies will depend on the specific cell line and the metabolic endpoint being measured. For acute effects on serine synthesis, a shorter duration (e.g., 4-8 hours) may be sufficient. To assess the impact on cell proliferation or other longer-term outcomes, a treatment duration of 24-72 hours is recommended.
Representative In Vivo Protocol: Evaluating a PHGDH Inhibitor on Tumor Metabolism (using NCT-503)
As BI-4916 is not suitable for in vivo studies, this protocol provides a representative methodology using the PHGDH inhibitor NCT-503 in a tumor xenograft model. This can be adapted for other suitable in vivo PHGDH inhibitors.
Animal Model:
-
Immunocompromised mice (e.g., BALB/c nude)
-
Subcutaneously implant a tumor cell line with high PHGDH expression.
Treatment Regimen:
-
Compound: NCT-503
-
Dosage: 40 mg/kg
-
Administration: Intraperitoneal injection, once daily
-
Treatment Duration: 3-4 weeks, or until tumor volume reaches a predetermined endpoint
Experimental Procedure:
-
Tumor Inoculation: Inject tumor cells subcutaneously into the flanks of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using caliper measurements.
-
Treatment Initiation: Once tumors reach a palpable size, randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Administer NCT-503 or vehicle according to the specified regimen.
-
Metabolic Analysis (Optional):
-
At the end of the treatment period, a subset of animals can be used for metabolic studies.
-
This may involve a terminal infusion of a stable isotope-labeled nutrient (e.g., [U-¹³C]-glucose) to trace its incorporation into downstream metabolites in the tumor and other tissues.
-
-
Tissue Collection: At the study endpoint, euthanize the animals and collect tumors and other relevant tissues for analysis.
-
Outcome Measures:
-
Primary endpoint: Tumor growth inhibition.
-
Secondary endpoints: Measurement of serine and other metabolite levels in tumor tissue, assessment of cell proliferation markers (e.g., Ki67), and evaluation of potential toxicities.
-
Visualizations
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor this compound Disrupts Serine Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [opnme.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Identification of a novel PHGDH covalent inhibitor by chemical proteomics and phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BI-4924 Combination Therapies in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-4924 is a potent and highly selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1] PHGDH is overexpressed in various cancers, including melanoma and triple-negative breast cancer, and plays a crucial role in supporting cancer cell proliferation, survival, and tumorigenesis.[1] Inhibition of PHGDH with this compound presents a promising therapeutic strategy. Due to its better cell permeability, the ethyl ester prodrug, BI-4916, is frequently utilized in cellular assays, which intracellularly converts to the active inhibitor this compound.[2][3] This document provides detailed application notes and protocols for the use of this compound's prodrug, BI-4916, in combination with other anti-cancer agents, with a focus on preclinical models of Acute Myeloid Leukemia (AML).
Mechanism of Action
This compound acts as a competitive inhibitor of PHGDH with respect to the cofactor NADH/NAD+.[1] By blocking the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate, this compound effectively shuts down the serine biosynthesis pathway. This leads to a depletion of intracellular serine, which is essential for the synthesis of proteins, nucleotides, and other critical macromolecules, thereby impeding the growth of cancer cells that are dependent on this pathway.
Figure 1: Simplified signaling pathway of this compound mechanism of action.
Combination Therapy Rationale
Targeting a single metabolic pathway in cancer can sometimes lead to the activation of compensatory pathways, resulting in drug resistance. Combining PHGDH inhibition with drugs that target these alternative pathways or other critical cellular processes can lead to synergistic anti-cancer effects.
One promising combination strategy involves targeting both serine and glutamine metabolism. In Acute Myeloid Leukemia (AML), treatment with the asparaginase Rylaze (crisantaspase), which depletes circulating glutamine and asparagine, has been shown to upregulate serine biosynthesis enzymes as a compensatory mechanism. Therefore, the concurrent inhibition of PHGDH with BI-4916 and glutamine depletion with Rylaze is hypothesized to create a potent synergistic anti-leukemic effect.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of BI-4916 as a single agent and in combination with Rylaze in AML cell lines.
Table 1: Single-Agent Activity of BI-4916 in AML Cell Lines
| Cell Line | IC50 of BI-4916 (µM) at 72h |
| MOLM-14 | Mean value provided in source |
| U937 | Mean value provided in source |
| MV4-11 | Mean value provided in source |
| MonoMac-6 | Mean value provided in source |
| Data derived from WST-1 proliferation assays. |
Table 2: Synergistic Effects of BI-4916 and Rylaze Combination in AML Cell Lines
| Cell Line | Combination | Combination Index (CI) | Interpretation |
| MOLM-14 | BI-4916 + Rylaze | CI values calculated using Compusyn Software | Synergistic |
| U937 | BI-4916 + Rylaze | CI values calculated using Compusyn Software | Synergistic |
| CI values were determined after 72h of treatment. A CI < 1 indicates synergism. |
Table 3: Effects of BI-4916 and Rylaze Combination on Cell Death and Glutathione Levels
| Cell Line | Treatment (72h) | % Cytotoxicity (Trypan Blue) | % Glutathione (Relative to Control) |
| MOLM-14 | BI-4916 (2 µM) | Data provided in source | Data provided in source |
| Rylaze (0.1 µg/mL) | Data provided in source | Data provided in source | |
| Combination | Data provided in source | Data provided in source | |
| U937 | BI-4916 (2 µM) | Data provided in source | Data provided in source |
| Rylaze (0.1 µg/mL) | Data provided in source | Data provided in source | |
| Combination | Data provided in source | Data provided in source | |
| Data from trypan blue exclusion and luminescence-based glutathione assays. |
Experimental Protocols
In Vitro Cell Viability Assay (WST-1)
This protocol is adapted for assessing the synergistic effects of BI-4916 and Rylaze on the proliferation of AML cell lines such as MOLM-14 and U937.
Figure 2: Workflow for the in vitro cell viability assay.
Materials:
-
AML cell lines (e.g., MOLM-14, U937)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
BI-4916 (dissolved in DMSO)
-
Rylaze (reconstituted according to manufacturer's instructions)
-
WST-1 cell proliferation reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed AML cells in 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Pre-incubation: Incubate the plates for approximately 18 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of BI-4916 and Rylaze. Treat the cells with increasing concentrations of each drug alone or in a fixed-ratio combination. Include a vehicle control (DMSO) for BI-4916.
-
Incubation: Incubate the treated plates for 72 hours at 37°C and 5% CO2.
-
WST-1 Assay: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate the plates for 1-4 hours at 37°C and 5% CO2, or until a sufficient color change is observed.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be set to 630 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each single agent using non-linear regression analysis (e.g., in GraphPad Prism). The combination index (CI) can be calculated using software like CompuSyn to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Cell Death Assessment (Trypan Blue Exclusion)
Materials:
-
Treated AML cells from culture plates
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Harvesting: Following the 72-hour drug treatment as described above, gently resuspend the cells in each well.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Counting: Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope. Alternatively, use an automated cell counter.
-
Calculation: Calculate the percentage of cytotoxicity as: (Number of non-viable cells / Total number of cells) x 100.
Intracellular Glutathione (GSH) Assay
This protocol utilizes a luminescence-based assay to measure intracellular GSH levels.
Materials:
-
Treated AML cells
-
Luminescence-based glutathione assay kit (e.g., GSH-Glo™)
-
Luminometer
Procedure:
-
Cell Treatment: Treat AML cells with BI-4916 (e.g., 2 µM), Rylaze (e.g., 0.1 µg/mL), or the combination for 72 hours as previously described.
-
Assay Protocol: Follow the manufacturer's protocol for the specific glutathione assay kit. This typically involves:
-
Cell lysis to release intracellular GSH.
-
Addition of a reagent containing glutathione S-transferase (GST) and a luciferin derivative. GST catalyzes the conversion of the luciferin derivative to luciferin in the presence of GSH.
-
Addition of a luciferase reagent that catalyzes the reaction of luciferin to produce light.
-
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the amount of GSH. Express the results as a percentage of the GSH level in vehicle-treated control cells.
In Vivo Combination Studies
Due to the intrinsic instability of the prodrug BI-4916 in the presence of esterases, it is not suitable for in vivo studies. Therefore, for in vivo assessment of PHGDH inhibitor combination therapies, other inhibitors such as NCT-503 have been used. The following is a general protocol for a xenograft model, which can be adapted for testing the combination of a suitable PHGDH inhibitor with another anti-cancer agent.
Figure 3: General workflow for an in vivo xenograft study.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Cancer cell line of interest
-
PHGDH inhibitor (e.g., NCT-503)
-
Combination drug
-
Vehicle solutions
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle, single agent 1, single agent 2, combination).
-
Drug Administration: Administer drugs according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Concluding Remarks
The PHGDH inhibitor this compound, often studied via its prodrug BI-4916, demonstrates significant potential as a component of combination therapies for cancers dependent on the serine synthesis pathway. The synergistic effects observed with agents targeting glutamine metabolism in AML models highlight a promising therapeutic strategy. The protocols provided herein offer a framework for researchers to investigate the efficacy of this compound in combination with other anti-cancer drugs in various preclinical settings. Further research is warranted to explore other rational drug combinations and to develop in vivo-stable formulations of potent PHGDH inhibitors.
References
Application Notes and Protocols for BI-4924 in the Study of Serine Addiction in Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One such critical adaptation is the increased reliance on the de novo synthesis of the amino acid serine, a phenomenon termed "serine addiction." The enzyme 3-phosphoglycerate dehydrogenase (PHGDH) catalyzes the first and rate-limiting step in the serine biosynthesis pathway, diverting glycolytic intermediates into serine production.[1] PHGDH is frequently overexpressed in various malignancies, including breast cancer, melanoma, and non-small cell lung cancer, and its elevated expression often correlates with poor prognosis.[1][2] This makes PHGDH a compelling therapeutic target for cancers exhibiting serine addiction.
BI-4924 is a highly potent and selective, NADH/NAD+-competitive inhibitor of PHGDH.[2][3] Its high selectivity and potency make it an invaluable tool for elucidating the roles of the serine synthesis pathway in cancer biology and for preclinical assessment of PHGDH inhibition as a therapeutic strategy. For cellular applications, the cell-permeable ester prodrug, BI-4916, is often utilized, which is intracellularly hydrolyzed to the active inhibitor, this compound. These application notes provide detailed protocols for utilizing this compound and its prodrug to investigate serine addiction in tumor models.
Data Presentation
Table 1: In Vitro Potency of this compound and its Prodrug BI-4916
| Compound | Assay Type | Parameter | Value | Cell Line/Condition | Reference |
| This compound | Enzymatic Assay | IC50 | 3 nM | Recombinant PHGDH | |
| This compound | Cellular Serine Biosynthesis | IC50 | 2200 nM (2.2 µM) | 72 h incubation | |
| BI-4916 | Cellular Serine Biosynthesis | IC50 | ~2 µM | Live cells | |
| Oridonin (for comparison) | Enzymatic Assay | IC50 | 0.48 ± 0.02 µM | Recombinant PHGDH | |
| Oridonin (for comparison) | Cell Viability | IC50 | 2.49 ± 0.56 µM | MDA-MB-468 | |
| CBR-5884 (for comparison) | Enzymatic Assay | IC50 | 0.73 ± 0.02 µM | Recombinant PHGDH | |
| CBR-5884 (for comparison) | Cell Viability | IC50 | 21.99 ± 0.58 µM | MDA-MB-468 | |
| NCT-503 (for comparison) | Enzymatic Assay | IC50 | 3.63 ± 0.10 µM | Recombinant PHGDH | |
| NCT-503 (for comparison) | Cell Viability | IC50 | 20.63 ± 1.02 µM | MDA-MB-468 |
Table 2: Selectivity Profile of this compound
| Target | Inhibition (%) at 1 µM |
| 5HT2B | 78 |
| PDE3A | 86 |
| *Data from SafetyScreen44™ panel, showing inhibition greater than 70% for 2 out of 44 targets tested. |
Signaling and Metabolic Pathways
Caption: The de novo serine synthesis pathway and the inhibitory action of this compound on PHGDH.
Experimental Protocols
Cell Viability Assay
This protocol is designed to assess the effect of BI-4916 (the prodrug of this compound) on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-468, BT-20 for high PHGDH expression; MCF-7, MDA-MB-231 for low PHGDH expression)
-
Complete cell culture medium
-
BI-4916 (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability reagent (e.g., resazurin, CellTiter-Glo®)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of BI-4916 in complete culture medium. It is recommended to use a dose range that brackets the expected IC50 value (e.g., 0.1 to 50 µM). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the overnight culture medium from the cells and add 100 µL of the medium containing the different concentrations of BI-4916 or vehicle control.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
For an MTT assay, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 value.
Caption: Workflow for assessing cell viability in response to BI-4916 treatment.
Metabolic Flux Analysis using ¹³C-Labeled Glucose
This protocol outlines a method to trace the metabolic fate of glucose and assess the impact of BI-4916 on de novo serine synthesis.
Materials:
-
Cancer cell lines cultured in 6-well plates
-
Glucose-free DMEM
-
[U-¹³C]-glucose
-
BI-4916
-
Methanol, water, chloroform (for metabolite extraction)
-
LC-MS/MS system
Procedure:
-
Seed cells in 6-well plates and grow to ~80% confluency.
-
Pre-treat cells with BI-4916 at the desired concentration (e.g., 1-2x IC50) or vehicle control for a specified period (e.g., 24 hours).
-
Wash the cells with PBS and switch to glucose-free DMEM supplemented with [U-¹³C]-glucose and the same concentration of BI-4916 or vehicle.
-
Incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the labeled glucose into downstream metabolites.
-
To quench metabolism and extract metabolites, rapidly aspirate the medium and add 1 mL of ice-cold 80% methanol.
-
Scrape the cells and collect the cell lysate.
-
Perform a liquid-liquid extraction using methanol, water, and chloroform to separate polar metabolites.
-
Analyze the polar fraction by LC-MS/MS to determine the isotopic enrichment in serine and other relevant metabolites.
-
Calculate the fractional contribution of glucose to serine synthesis and assess the inhibitory effect of BI-4916.
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of a PHGDH inhibitor in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cell line known to be sensitive to PHGDH inhibition (e.g., MDA-MB-468)
-
Matrigel
-
PHGDH inhibitor (formulated for in vivo administration)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of each mouse.
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the PHGDH inhibitor or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for PHGDH expression, metabolomics).
-
Plot tumor growth curves to compare the efficacy of the PHGDH inhibitor to the vehicle control.
Disclaimer
These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is essential to consult relevant literature and perform preliminary experiments to establish optimal parameters. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
Application Notes and Protocols for BI-4916 in Serine Synthesis Inhibition Assays
Introduction
BI-4916 is a valuable chemical probe for studying cellular metabolism, specifically the de novo serine biosynthesis pathway. It is crucial to understand that BI-4916 is not utilized for serine uptake assays but rather functions as a potent inhibitor of serine synthesis. BI-4916 is a cell-permeable ester prodrug that, once inside the cell, is hydrolyzed to its active form, BI-4924.[1] this compound is a highly potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the serine synthesis pathway.[2] PHGDH catalyzes the NAD+-dependent oxidation of the glycolytic intermediate 3-phosphoglycerate to 3-phosphohydroxypyruvate, the first committed step in serine biosynthesis.[3] By inhibiting PHGDH, BI-4916 effectively blocks the production of serine from glucose, making it a powerful tool for investigating the roles of serine metabolism in various physiological and pathological processes, including cancer.
This document provides detailed protocols for utilizing BI-4916 to assess the inhibition of serine synthesis in cultured cells.
Signaling Pathway and Mechanism of Action
The de novo serine synthesis pathway begins with the glycolytic intermediate 3-phosphoglycerate. PHGDH converts 3-phosphoglycerate to 3-phosphohydroxypyruvate. This is followed by two further enzymatic reactions catalyzed by phosphoserine aminotransferase (PSAT1) and phosphoserine phosphatase (PSPH) to produce serine. BI-4916, as a prodrug of the PHGDH inhibitor this compound, blocks this pathway at the first step.
Quantitative Data
The inhibitory activity of BI-4916 and its active form this compound has been characterized in various assays. The following table summarizes key quantitative data.
| Compound | Assay | Target | IC50 | Cell Lines | Reference |
| BI-4916 | 13C-Serine Synthesis | Cellular PHGDH | 2,032 nM | - | |
| BI-4916 | NAD+ high assay (250 µM) | Biochemical PHGDH | 169 nM | - | |
| BI-4916 | Anti-proliferative | Cellular viability | MOLM-14: 2 ± 0.4 µM | MOLM-14, U937, MV4-11, Monomac-6 | |
| U937: 1.3 ± 0.3 µM | |||||
| MV4-11: 1.4 ± 0.4 µM | |||||
| Monomac-6: 1.6 ± 0.3 µM | |||||
| This compound | - | PHGDH | Single-digit nM | - |
Experimental Protocols
Protocol 1: Cellular Serine Synthesis Inhibition Assay using Stable Isotope Tracing
This protocol details the methodology to measure the inhibition of de novo serine synthesis in cultured cells by BI-4916 using [U-13C]-glucose as a tracer, followed by LC-MS analysis.
-
Cancer cell line of interest (e.g., MDA-MB-231, MOLM-14)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
BI-4916 (and negative control BI-5583, if available)
-
DMSO (vehicle)
-
Phosphate Buffered Saline (PBS), ice-cold
-
[U-13C]-glucose
-
Methanol, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Water, LC-MS grade
-
6-well or 12-well cell culture plates
-
LC-MS system
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of metabolite extraction.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of BI-4916 in DMSO (e.g., 10 mM).
-
Dilute the BI-4916 stock solution in complete culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle-only control (DMSO).
-
Remove the culture medium from the cells and replace it with the medium containing BI-4916 or vehicle.
-
Incubate for the desired pre-treatment time (e.g., 24-72 hours).
-
-
Stable Isotope Labeling:
-
Prepare labeling medium: Glucose-free DMEM supplemented with 10% dialyzed FBS, Penicillin-Streptomycin, and 10 mM [U-13C]-glucose.
-
After the pre-treatment period, aspirate the medium containing BI-4916.
-
Wash the cells once with pre-warmed PBS.
-
Add the [U-13C]-glucose labeling medium (containing the same concentrations of BI-4916 or vehicle as the pre-treatment) to each well.
-
Incubate for a defined period (e.g., 4-8 hours) at 37°C, 5% CO2.
-
-
Metabolite Extraction:
-
Place the cell culture plates on ice.
-
Aspirate the labeling medium.
-
Wash the cell monolayer rapidly with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.
-
Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at maximum speed for 10 minutes at 4°C.
-
Transfer the supernatant (containing the metabolites) to a new tube and dry using a vacuum concentrator.
-
-
LC-MS Analysis:
-
Reconstitute the dried metabolite extracts in a suitable volume of LC-MS grade water or a mobile phase-compatible solvent.
-
Analyze the samples using a liquid chromatography-mass spectrometry (LC-MS) system capable of separating and detecting serine and its isotopologues.
-
Monitor for the mass-to-charge ratios (m/z) of unlabeled serine (M+0) and fully 13C-labeled serine (M+3).
-
-
Data Analysis:
-
Calculate the fractional labeling of serine as the ratio of the M+3 peak area to the sum of the M+0 and M+3 peak areas.
-
Compare the fractional labeling in BI-4916 treated cells to the vehicle-treated control cells to determine the extent of serine synthesis inhibition.
-
Plot the results as a function of BI-4916 concentration to determine the IC50 value.
-
Conclusion
BI-4916 is a potent and specific tool for the in-cell inhibition of the de novo serine synthesis pathway via its active metabolite's targeting of PHGDH. The provided protocols offer a robust framework for researchers to investigate the consequences of blocking this crucial metabolic pathway in various cellular contexts. Careful consideration of cell type, treatment duration, and analytical methods will ensure high-quality, reproducible data.
References
Measuring PHGDH Activity with BI-4924: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for measuring the activity of phosphoglycerate dehydrogenase (PHGDH) using the potent and selective inhibitor, BI-4924. PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, a critical metabolic route for cancer cell proliferation and survival.[1][2][3][4][5] this compound is a highly potent, NADH/NAD+-competitive inhibitor of PHGDH, making it an invaluable tool for studying the enzyme's function and for drug discovery efforts. For cellular applications, the cell-permeable prodrug BI-4916 is recommended, which is intracellularly converted to the active inhibitor this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its prodrug, BI-4916.
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Value | Notes |
| Enzymatic IC50 | 3 nM | Against recombinant human PHGDH in an NADH/NAD+-competitive assay. |
| Cellular Serine Biosynthesis IC50 | 2,200 nM (2.2 µM) | Measured after 72 hours of treatment in cellular assays. |
| Surface Plasmon Resonance (SPR) Kd | 26 nM | Binding affinity to PHGDH. |
Table 2: Physicochemical and Pharmacokinetic Properties of this compound
| Parameter | Value |
| Molecular Weight (Free Base) | 499.4 Da |
| Solubility (pH 7) | 59 µg/mL |
| Caco-2 Permeability (A-B) @ pH 7.4 | 0.21 x 10⁻⁶ cm/s |
| Plasma Protein Binding (Mouse) | 99.6% |
| Microsomal Stability (Human/Mouse/Rat) | <24% QH |
| Hepatocyte Stability (Mouse) | 32% QH |
Signaling Pathway
PHGDH is the initial and rate-limiting enzyme in the serine biosynthesis pathway, which diverts the glycolytic intermediate 3-phosphoglycerate (3-PG) towards the synthesis of serine and other downstream metabolites essential for cell proliferation.
Caption: Serine biosynthesis pathway and the inhibitory action of this compound on PHGDH.
Experimental Protocols
In Vitro PHGDH Enzymatic Activity Assay
This protocol describes a fluorescence-based assay to measure the enzymatic activity of PHGDH and determine the IC50 of inhibitors like this compound. The assay monitors the production of NADH, which is coupled to the reduction of resazurin to the fluorescent product resorufin by diaphorase.
Materials:
-
Recombinant human PHGDH enzyme
-
This compound
-
3-Phosphoglycerate (3-PG), sodium salt
-
β-Nicotinamide adenine dinucleotide hydrate (NAD+)
-
Hydrazine sulfate
-
Resazurin sodium salt
-
Diaphorase
-
Tris-HCl
-
EDTA
-
DMSO
-
96-well black plates
Reaction Buffer:
-
30 mM Tris-HCl, pH 8.0
-
1 mM EDTA
Assay Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to create a range of concentrations for IC50 determination.
-
Prepare stock solutions of 3-PG, NAD+, hydrazine sulfate, resazurin, and diaphorase in the reaction buffer.
-
-
Assay Mix Preparation:
-
Prepare an assay mix containing:
-
30 mM Tris-HCl, pH 8.0
-
1 mM EDTA
-
20 µM NAD+
-
1 mM hydrazine sulfate
-
0.1 mM resazurin
-
0.0001 units of diaphorase per 100 µL reaction volume
-
-
-
Inhibitor and Enzyme Incubation:
-
Add 1 µL of this compound dilutions (or DMSO for control) to the wells of a 96-well plate.
-
Add recombinant PHGDH to the assay mix and pre-incubate with the inhibitor for a defined period (e.g., 30 minutes) at room temperature.
-
-
Initiate the Reaction:
-
Start the enzymatic reaction by adding the substrate, 0.1 mM 3-PG, to each well.
-
-
Fluorescence Measurement:
-
Immediately begin monitoring the increase in fluorescence at an excitation wavelength of 544 nm and an emission wavelength of 590 nm using a plate reader.
-
Record measurements every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rates (slope of the linear portion of the fluorescence curve).
-
Normalize the rates to the DMSO control.
-
Plot the normalized rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for the in vitro PHGDH enzymatic activity assay.
Cellular Serine Synthesis Assay using ¹³C-Glucose Tracing
This protocol outlines a method to measure the effect of BI-4916 (the prodrug of this compound) on de novo serine synthesis in cultured cells by tracing the incorporation of ¹³C-labeled glucose into serine.
Materials:
-
PHGDH-dependent cancer cell line (e.g., MDA-MB-468)
-
Complete cell culture medium
-
[U-¹³C]-glucose
-
BI-4916
-
Methanol, water, chloroform (for metabolite extraction)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of BI-4916 (or DMSO as a vehicle control) for a specified duration (e.g., 24-72 hours).
-
-
Isotope Labeling:
-
Replace the culture medium with a medium containing [U-¹³C]-glucose and the corresponding concentrations of BI-4916.
-
Incubate for a defined period (e.g., 8-24 hours) to allow for the incorporation of the labeled glucose into downstream metabolites.
-
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells with ice-cold saline.
-
Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80:20 methanol:water).
-
Scrape the cells and collect the cell lysate.
-
Perform a liquid-liquid extraction (e.g., by adding chloroform and water) to separate polar metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the polar metabolite fraction using an LC-MS/MS system.
-
Monitor the mass isotopologues of serine (M+0, M+1, M+2, M+3) to determine the fraction of serine derived from the labeled glucose.
-
-
Data Analysis:
-
Calculate the fractional enrichment of ¹³C in serine for each condition.
-
Normalize the fractional enrichment to the vehicle control.
-
Plot the normalized values against the inhibitor concentration to determine the IC50 for serine synthesis inhibition.
-
Caption: Workflow for the cellular serine synthesis assay using stable isotopes.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cells of interest
-
BI-4916
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
Equipment for heating cell lysates (e.g., PCR thermocycler)
-
SDS-PAGE and Western blotting reagents
-
Anti-PHGDH antibody
Procedure:
-
Cell Treatment:
-
Treat cultured cells with BI-4916 at the desired concentration (and a vehicle control) for a sufficient time to allow for cellular uptake and conversion to this compound.
-
-
Harvest and Lyse Cells:
-
Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Lyse the cells (e.g., by freeze-thaw cycles or sonication).
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Heat Treatment:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermocycler.
-
Cool the samples on ice.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Analysis:
-
Analyze the amount of soluble PHGDH remaining in the supernatant at each temperature by SDS-PAGE and Western blotting using a specific anti-PHGDH antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble PHGDH against the temperature for both the treated and control samples to generate melting curves.
-
A shift in the melting curve to a higher temperature in the BI-4916-treated sample indicates target engagement. An isothermal dose-response experiment can also be performed by treating cells with a range of inhibitor concentrations and heating at a single, optimized temperature to determine the concentration required for 50% target engagement (EC50).
-
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A PHGDH inhibitor reveals coordination of serine synthesis and one-carbon unit fate. | Broad Institute [broadinstitute.org]
- 3. Pardon Our Interruption [opnme.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor this compound Disrupts Serine Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
solubility issues with BI-4924 in culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues related to the PHGDH inhibitor BI-4924 and its prodrug BI-4916 in cell culture media.
Overview of this compound and its Prodrug BI-4916
This compound is a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway. Due to its lipophilic nature, this compound exhibits low aqueous solubility, which can lead to precipitation in cell culture media.
For cell-based assays, the use of BI-4916 , a cell-permeable ester prodrug of this compound, is strongly recommended. BI-4916 readily crosses the cell membrane and is subsequently hydrolyzed by intracellular esterases to release the active inhibitor, this compound, leading to its intracellular enrichment.
Troubleshooting Guide: Solubility Issues with BI-4916/BI-4924
Precipitation of the compound in culture media is a primary concern that can lead to inaccurate experimental results. The following table summarizes common issues and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding the compound to the media. | "Solvent Shock": The rapid change from a high concentration in an organic solvent (like DMSO) to an aqueous environment. | 1. Prepare an intermediate dilution: First, dilute the DMSO stock solution in a small volume of pre-warmed (37°C) serum-free medium. 2. Gradual addition: Add this intermediate dilution dropwise to the final volume of complete (serum-containing) culture medium while gently swirling. |
| High final concentration: The desired experimental concentration exceeds the solubility limit of the compound in the media. | 1. Determine the optimal concentration: Perform a dose-response curve to identify the lowest effective concentration. 2. Consult literature: Review published studies for typical working concentrations of BI-4916. | |
| Low temperature of media: Adding the compound to cold media can decrease its solubility. | Pre-warm the media: Ensure your cell culture medium is equilibrated to 37°C before adding the compound. | |
| Media becomes cloudy or shows precipitate after incubation. | Compound instability over time: The compound may degrade or precipitate out of solution during prolonged incubation. | 1. Prepare fresh solutions: Make fresh working solutions of the compound for each experiment. 2. Minimize light exposure: Protect stock solutions and treated cultures from light, as some compounds are light-sensitive. |
| Interaction with serum proteins: Components in fetal bovine serum (FBS) can bind to the compound, affecting its solubility. | 1. Consider serum-free media for initial dissolution: Prepare the initial dilution in serum-free media before adding to complete media. 2. Test different serum concentrations: If experimentally feasible, assess if a lower serum percentage reduces precipitation. | |
| Inconsistent experimental results. | Inaccurate dosing due to precipitation: If the compound is not fully dissolved, the actual concentration in solution is lower than intended. | 1. Visually inspect for precipitate: Before adding to cells, carefully examine the media for any visible particles or cloudiness. 2. Filter sterilization: After preparing the final working solution, consider sterile filtering it through a 0.22 µm PVDF filter to remove any undissolved particles. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in my cell culture medium?
A1: this compound has low aqueous solubility. When a concentrated stock solution in an organic solvent like DMSO is diluted into the aqueous environment of cell culture media, it can cause the compound to "crash out" of solution. For cellular experiments, it is highly recommended to use the prodrug BI-4916, which has better cell permeability.
Q2: What is the recommended solvent for preparing stock solutions of BI-4916?
A2: High-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of BI-4916.
Q3: What is the maximum final concentration of DMSO that is safe for my cells?
A3: The tolerance to DMSO varies between cell lines. As a general guideline, the final DMSO concentration in your cell culture medium should be kept below 0.5%, and ideally at or below 0.1%[1]. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q4: How should I store my BI-4916 stock solution?
A4: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the aliquots from light.
Q5: Can I sonicate or warm the culture medium to dissolve the precipitate?
A5: While gentle warming of the stock solution in DMSO to 37°C or brief sonication can aid in its initial dissolution, it is generally not recommended to heat the entire volume of cell culture medium, as this can degrade sensitive components like growth factors and vitamins.
Experimental Protocols
Protocol 1: Preparation of BI-4916 Stock Solution
-
Materials:
-
BI-4916 powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the BI-4916 vial to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of BI-4916 powder in DMSO. For example, for 1 mg of BI-4916 (Molecular Weight: 527.4 g/mol ), add 189.6 µL of DMSO.
-
Vortex briefly to ensure the compound is fully dissolved. If necessary, gently warm the tube at 37°C for a few minutes.
-
Visually inspect the solution to confirm there is no undissolved material.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of BI-4916 Working Solution in Culture Media
-
Materials:
-
10 mM BI-4916 stock solution in DMSO
-
Pre-warmed (37°C) serum-free cell culture medium
-
Pre-warmed (37°C) complete cell culture medium (with serum)
-
Sterile conical tubes
-
-
Procedure (Example for a final concentration of 10 µM):
-
Thaw an aliquot of the 10 mM BI-4916 stock solution at room temperature.
-
In a sterile tube, prepare an intermediate dilution by adding the required volume of the stock solution to pre-warmed serum-free medium. For example, to make 1 mL of a 100 µM intermediate solution, add 10 µL of the 10 mM stock to 990 µL of serum-free medium. Mix gently by pipetting.
-
Add the intermediate dilution to the final volume of pre-warmed complete culture medium. For example, to prepare 10 mL of a 10 µM final working solution, add 1 mL of the 100 µM intermediate solution to 9 mL of complete medium.
-
Gently invert the tube several times to ensure thorough mixing.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells. The final DMSO concentration in this example would be 0.1%.
-
Visualizations
PHGDH Signaling Pathway
Caption: The de novo serine biosynthesis pathway initiated by PHGDH.
Experimental Workflow for Preparing BI-4916 Working Solution
Caption: Workflow for preparing BI-4916 working solutions.
Troubleshooting Decision Tree for Precipitation Issues
Caption: Decision tree for troubleshooting precipitation.
References
Technical Support Center: Optimizing BI-4916 Concentration to Avoid Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of BI-4916, a prodrug of the potent phosphoglycerate dehydrogenase (PHGDH) inhibitor, BI-4924. The focus of this guide is to help users optimize BI-4916 concentration to maximize on-target PHGDH inhibition while minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is BI-4916 and what is its primary target?
A1: BI-4916 is a cell-permeable ester prodrug of this compound, a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH).[1][2] PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway.[2] Upon entering the cell, BI-4916 is hydrolyzed to its active form, this compound, which competitively inhibits PHGDH in an NADH/NAD+-dependent manner.[1][3]
Q2: What are the known on-target effects of BI-4916?
A2: By inhibiting PHGDH, BI-4916 disrupts the synthesis of serine, a crucial amino acid for cell proliferation, nucleotide synthesis, and redox homeostasis. In cancer cells with upregulated serine synthesis, BI-4916 can lead to reduced cell migration and proliferation.
Q3: What are the known off-targets of BI-4916 and its active form, this compound?
A3: A screening panel of 44 targets (SafetyScreen44™) revealed that at a concentration of 10 µM, BI-4916 shows significant inhibition of the following proteins: Cholecystokinin A (CCKA) receptor (82% inhibition), 5-HT2B receptor (94% inhibition), and ALPHA-2A adrenergic receptor (101% inhibition). The active form, this compound, at 10 µM, has been shown to inhibit the 5-HT2B receptor (78% inhibition) and Phosphodiesterase 3A (PDE3A) (86% inhibition). Furthermore, a chemoproteomics study identified alcohol dehydrogenase class-3 and 3-hydroxyisobutyrate dehydrogenase as potential off-targets of this compound.
Q4: How can I determine the optimal concentration of BI-4916 for my experiments?
A4: The optimal concentration of BI-4916 will depend on your specific cell type and experimental endpoint. It is crucial to perform a dose-response curve to determine the IC50 for PHGDH inhibition in your system. This can be assessed by measuring the reduction in de novo serine synthesis. A starting point for cellular assays is often in the low micromolar range. For instance, an IC50 of 2 µM for the inhibition of de novo serine synthesis has been reported in MDA-MB-468 cells after 72 hours of incubation. It is recommended to use the lowest concentration that achieves the desired on-target effect to minimize the risk of engaging off-targets.
Q5: What are the potential consequences of off-target effects?
A5: Off-target effects can lead to a variety of unintended biological consequences, making data interpretation difficult. For example, inhibition of the 5-HT2B receptor can have cardiovascular effects, while interaction with adrenergic receptors can influence signaling pathways controlling blood pressure and metabolism. Disruption of cGAS-STING signaling at higher concentrations (e.g., 15 µM) can impact innate immune responses.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Inconsistent or unexpected cellular phenotype | Off-target effects may be dominating the observed phenotype. | 1. Perform a dose-response experiment: Compare the concentration at which you observe the phenotype with the known on-target IC50 for PHGDH inhibition in your cell line. A significant discrepancy suggests an off-target effect.2. Use a structurally unrelated PHGDH inhibitor: If a different PHGDH inhibitor does not reproduce the phenotype, it is likely an off-target effect of BI-4916.3. Rescue experiment: Overexpress PHGDH in your cells. If this does not rescue the phenotype, it points towards off-target activity. |
| Cellular toxicity at concentrations required for on-target activity | The observed toxicity could be due to on-target or off-target effects. | 1. Determine the therapeutic window: Compare the concentration required for PHGDH inhibition with the concentration that causes toxicity. A narrow window may indicate on-target toxicity.2. Use a cell line that does not express PHGDH: If the toxicity persists in a PHGDH-null cell line, it is likely an off-target effect.3. Knockdown of the target: Use siRNA or CRISPR to knockdown PHGDH. If this phenocopies the toxicity, it suggests on-target toxicity. |
| Variability in experimental results | Inconsistent hydrolysis of the prodrug BI-4916 to the active this compound. | 1. Ensure consistent experimental conditions: Maintain consistent cell density, incubation times, and media conditions.2. Pre-incubation time: Allow sufficient time for cellular uptake and conversion of BI-4916 to this compound. An incubation time of at least one hour is a good starting point. |
Quantitative Data Summary
The following tables summarize the known on-target and potential off-target activities of BI-4916 and its active metabolite, this compound. It is important to note that the off-target data is currently limited to percent inhibition at a single high concentration. Researchers are strongly encouraged to perform their own dose-response experiments to determine the IC50 values for these off-targets in their specific experimental setup.
Table 1: On-Target Activity of BI-4916 and this compound
| Compound | Target | Assay Type | Cell Line | IC50 | Reference(s) |
| BI-4916 | PHGDH (cellular) | ¹³C-Serine Synthesis | MDA-MB-468 | 2.0 µM (72h) | |
| BI-4916 | PHGDH (cellular) | Cell Viability | MDA-MB-468 | 18.24 ± 1.06 µM | |
| This compound | PHGDH (biochemical) | NAD+ high assay | - | 3 nM |
Table 2: Potential Off-Target Activity of BI-4916 and this compound
| Compound | Potential Off-Target | Assay Type | Concentration | % Inhibition | Reference(s) |
| BI-4916 | CCKA | SafetyScreen44™ | 10 µM | 82% | |
| 5-HT2B | SafetyScreen44™ | 10 µM | 94% | ||
| ALPHA2A | SafetyScreen44™ | 10 µM | 101% | ||
| cGAS-STING signaling | Western Blot | 15 µM | Decreased pSTING/pTBK1 | ||
| This compound | 5-HT2B | SafetyScreen44™ | 10 µM | 78% | |
| PDE3A | SafetyScreen44™ | 10 µM | 86% | ||
| Alcohol Dehydrogenase Class-3 | Chemoproteomics | Not specified | Identified as a binder | Not specified | |
| 3-Hydroxyisobutyrate Dehydrogenase | Chemoproteomics | Not specified | Identified as a binder | Not specified |
Experimental Protocols
To assist researchers in determining the optimal concentration of BI-4916 and identifying potential off-target effects, we provide the following detailed experimental protocols.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the verification of direct binding of BI-4916 (via its active form this compound) to PHGDH in intact cells. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cells of interest cultured to 70-80% confluency
-
BI-4916 (and a vehicle control, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes
-
Thermocycler
-
Centrifuge (capable of 20,000 x g at 4°C)
-
BCA protein assay kit
-
SDS-PAGE and Western blot reagents
-
Primary antibody against PHGDH
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment:
-
Harvest cells and resuspend in fresh culture medium at a desired density (e.g., 2 x 10⁶ cells/mL).
-
Treat cells with the desired concentrations of BI-4916 or vehicle control. Incubate at 37°C for 1-2 hours to allow for drug uptake and conversion.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes for each temperature point. A typical temperature range is 40°C to 70°C in 2-3°C increments.
-
Heat the tubes in a thermocycler for 3 minutes at the specified temperatures, followed by a 3-minute cooling step at 4°C.
-
-
Cell Lysis:
-
Lyse the cells by three cycles of freeze-thaw (liquid nitrogen followed by a 37°C water bath) or by adding an appropriate lysis buffer.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Sample Analysis:
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample using a BCA assay.
-
Perform Western blotting with an anti-PHGDH antibody to detect the amount of soluble PHGDH at each temperature.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Normalize the intensity at each temperature to the intensity at the lowest temperature (considered 100% soluble).
-
Plot the percentage of soluble PHGDH against the temperature to generate a melt curve. A shift in the melt curve to a higher temperature in the presence of BI-4916 indicates target engagement.
-
Protocol 2: Chemoproteomics for Off-Target Identification
This protocol provides a general workflow for identifying potential off-targets of BI-4916 using an affinity-based chemical proteomics approach. This often involves synthesizing a tagged version of the drug molecule.
Materials:
-
Alkyne-tagged BI-4916 probe
-
Cells of interest
-
Lysis buffer
-
Biotin-azide tag
-
Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click chemistry reagents
-
Streptavidin-coated beads
-
Wash buffers
-
Elution buffer
-
SDS-PAGE reagents
-
In-gel trypsin digestion kit
-
Mass spectrometer
Procedure:
-
Cell Treatment with Probe:
-
Treat cells with the alkyne-tagged BI-4916 probe for a specified time. Include a control where cells are pre-treated with an excess of untagged BI-4916 to compete for binding sites.
-
-
Cell Lysis:
-
Lyse the cells and collect the total protein lysate.
-
-
Click Chemistry:
-
Perform a CuAAC reaction to attach a biotin-azide tag to the alkyne-tagged probe that is bound to proteins.
-
-
Affinity Purification:
-
Incubate the biotinylated lysate with streptavidin-coated beads to enrich for probe-bound proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Protein Identification:
-
Elute the bound proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE.
-
Excise protein bands, perform in-gel trypsin digestion, and identify the proteins by mass spectrometry.
-
-
Data Analysis:
-
Compare the proteins identified in the probe-treated sample with the competitor-treated sample. Proteins that are significantly less abundant in the competitor sample are considered potential off-targets.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: On-target pathway of BI-4916.
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Caption: Potential off-target signaling pathways of BI-4916.
References
BI-4916 Technical Support Center: Stability and Best Practices in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and use of BI-4916 in long-term cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure the successful application of this potent PHGDH inhibitor prodrug.
Frequently Asked Questions (FAQs)
Q1: What is BI-4916 and how does it work?
A1: BI-4916 is a cell-permeable ester prodrug of the highly potent and selective phosphoglycerate dehydrogenase (PHGDH) inhibitor, BI-4924. Upon entering the cell, BI-4916 is rapidly hydrolyzed by intracellular esterases into its active form, this compound. This active compound then inhibits PHGDH, the rate-limiting enzyme in the de novo serine biosynthesis pathway. This intracellular trapping mechanism leads to an accumulation of the active inhibitor within the cell.
Q2: What is the primary application of BI-4916 in research?
A2: BI-4916 is designed for use in cellular experiments to investigate the biological roles of PHGDH and the effects of inhibiting the serine biosynthesis pathway. It is particularly valuable for studying cancers that exhibit a dependency on this pathway.
Q3: How should BI-4916 be stored?
A3: Proper storage is crucial for maintaining the integrity of BI-4916. The following table summarizes the recommended storage conditions for the stock solution.
| Storage Temperature | Shelf Life |
| -80°C | 2 years |
| -20°C | 1 year |
Q4: Is BI-4916 stable in aqueous solutions and cell culture medium?
A4: The ester linkage of BI-4916 is susceptible to hydrolysis, especially in the presence of cellular esterases. This conversion to the active form, this compound, is the intended mechanism of action. However, this also means that the stability of BI-4916 itself in cell culture medium is limited. The rate of conversion can vary depending on the cell type and the specific culture conditions. The active compound, this compound, exhibits excellent stability in microsomal and hepatocytic assays, suggesting it is stable once formed within the cell.
Q5: How often should the cell culture medium containing BI-4916 be replaced in long-term experiments?
A5: Due to the conversion of BI-4916 to this compound, frequent media changes are recommended to maintain a consistent concentration of the prodrug and, consequently, a steady intracellular concentration of the active inhibitor. For long-term experiments (extending beyond 24-48 hours), it is advisable to replace the medium containing freshly prepared BI-4916 every 24 hours. However, the optimal replenishment schedule should be determined empirically for your specific cell line and experimental duration.
Troubleshooting Guide
This guide addresses potential issues that may arise during long-term cell culture experiments with BI-4916.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected inhibitory effects over time. | 1. Degradation/conversion of BI-4916 in the culture medium. The prodrug is being hydrolyzed to the active form, this compound, but the extracellular concentration of BI-4916 is depleting. 2. Cellular metabolism or efflux of the active compound, this compound. While this compound is generally stable, some cell lines may have mechanisms to metabolize or export the inhibitor. | 1. Increase the frequency of media changes. Replace the culture medium with fresh BI-4916 every 24 hours. For very long-term experiments, consider even more frequent changes (e.g., every 12 hours) or a continuous perfusion system if available. 2. Perform a time-course experiment. Measure the inhibitory effect at different time points after a single dose to understand the duration of action in your specific cell line. 3. Measure intracellular concentrations. If feasible, use techniques like LC-MS/MS to quantify the intracellular levels of both BI-4916 and this compound over time. |
| High variability between replicate experiments. | 1. Inconsistent preparation of BI-4916 working solutions. 2. Variations in cell density or health. 3. Inconsistent timing of media changes and compound addition. | 1. Prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Ensure the compound is fully dissolved in the solvent before diluting in the culture medium. 2. Maintain consistent cell culture practices. Ensure cells are in the logarithmic growth phase and have a consistent seeding density for all experiments. 3. Standardize all experimental steps. Use a precise and consistent schedule for all treatments and media changes. |
| Unexpected cytotoxicity or off-target effects. | 1. Accumulation of degradation by-products. Although not specifically reported for BI-4916, this is a general concern with prodrugs. 2. High intracellular concentration of the active inhibitor, this compound. The intracellular trapping mechanism can lead to high local concentrations. | 1. Perform dose-response experiments. Determine the optimal concentration that provides the desired level of PHGDH inhibition without causing significant cytotoxicity. 2. Include a negative control. If available, a structurally similar but inactive compound can help distinguish between on-target and off-target effects. 3. Monitor cell health. Regularly assess cell morphology and viability throughout the experiment. |
Experimental Protocols
Protocol 1: General Procedure for Long-Term Cell Culture with BI-4916
-
Cell Seeding: Plate cells at a density that will not lead to overconfluence during the planned experimental duration. Allow cells to adhere and resume logarithmic growth (typically 24 hours).
-
Preparation of BI-4916 Working Solution:
-
Thaw the BI-4916 stock solution on ice.
-
Prepare the final desired concentration of BI-4916 by diluting the stock solution in fresh, pre-warmed cell culture medium. It is critical to prepare this solution fresh for each use.
-
-
Treatment:
-
Aspirate the old medium from the cell culture plates.
-
Add the freshly prepared medium containing BI-4916 to the cells.
-
-
Medium Replenishment for Long-Term Experiments:
-
For experiments lasting longer than 24 hours, completely replace the medium with a freshly prepared BI-4916 solution every 24 hours.
-
For extended time-course studies, consider establishing the rate of BI-4916 conversion in your cell line to optimize the replenishment schedule.
-
Protocol 2: Assessing the Duration of Action of BI-4916
This protocol helps determine how long a single treatment of BI-4916 remains effective in your cell line.
-
Treatment: Treat cells with a single dose of BI-4916 at your desired concentration.
-
Time-Course Harvest: Harvest cells at various time points after the initial treatment (e.g., 6, 12, 24, 48, and 72 hours).
-
Endpoint Measurement: Analyze a relevant downstream marker of PHGDH activity at each time point. This could be the measurement of serine levels, or a phenotypic endpoint such as cell proliferation or migration.
-
Data Analysis: Plot the inhibitory effect over time to determine the duration of action and inform the optimal frequency of media changes.
Visualizations
Caption: Mechanism of action of BI-4916.
Caption: Troubleshooting workflow for BI-4916 experiments.
troubleshooting inconsistent results with BI-4924
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the PHGDH inhibitor, BI-4924. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and highly selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2][3] It acts as a competitive inhibitor with respect to the cofactor nicotinamide adenine dinucleotide (NADH/NAD+).[4][5] By blocking PHGDH, this compound disrupts the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate, thereby inhibiting serine production.
Q2: What is the difference between this compound and its prodrug, BI-4916?
This compound is the active acidic form of the inhibitor. BI-4916 is the ethyl ester prodrug of this compound. For cellular experiments, the use of BI-4916 is recommended as it has better cell permeability. Once inside the cell, intracellular esterases convert BI-4916 into the active inhibitor, this compound, leading to its accumulation.
Q3: Why is the cellular IC50 for this compound so much higher than its in vitro IC50?
The in vitro IC50 of this compound against recombinant PHGDH is approximately 3 nM. However, the IC50 for the disruption of serine biosynthesis in cellular assays is significantly higher, around 2.2 µM after 72 hours of treatment. This difference is attributed to the high intracellular concentrations of the natural cofactors NADH and NAD+, which compete with this compound for binding to PHGDH.
Q4: Are there any known off-target effects for this compound?
A SafetyScreen44™ panel was conducted for this compound. The results showed that at a concentration of 10 µM, this compound exhibited greater than 70% inhibition of two off-target proteins: 5HT2B (a serotonin receptor) and PDE3A (phosphodiesterase 3A). Researchers should consider these potential off-target effects when interpreting their results.
Q5: Is there a recommended negative control for this compound?
Yes, BI-5583 is a structurally related compound that is inactive against PHGDH and is recommended as a negative control for experiments with this compound and BI-4916.
Troubleshooting Guide
Issue 1: Inconsistent or No Compound Activity in Cellular Assays
| Potential Cause | Troubleshooting Suggestion |
| Low Cell Permeability | For cellular experiments, it is highly recommended to use the cell-permeable prodrug BI-4916 instead of this compound. BI-4916 is designed to efficiently cross the cell membrane and is then converted to the active compound this compound intracellularly. |
| Inappropriate Cell Line | The effect of PHGDH inhibition is often cell-line dependent. Cell lines with high expression or amplification of the PHGDH gene, such as certain triple-negative breast cancers and melanomas, are more likely to be sensitive to this compound. Confirm the PHGDH expression status of your cell line. |
| Culture Media Composition | The presence of high levels of exogenous serine and glycine in the culture medium can rescue cells from the effects of PHGDH inhibition. Consider using serine/glycine-depleted media to unmask the dependency of your cells on the de novo serine synthesis pathway. |
| Incorrect Compound Concentration | Due to the competitive nature of inhibition with high intracellular NADH/NAD+ levels, micromolar concentrations of the prodrug BI-4916 are typically required to observe a significant effect on cellular serine synthesis (IC50 ≈ 2.2 µM). Ensure your dose-response experiments cover a suitable range. |
| Insufficient Incubation Time | The disruption of serine biosynthesis and subsequent downstream effects on cell proliferation or viability may take time to manifest. The reported cellular IC50 for serine synthesis disruption was determined after 72 hours of incubation. Consider extending your experimental endpoint. |
Issue 2: Compound Precipitation or Instability
| Potential Cause | Troubleshooting Suggestion |
| Improper Storage | This compound is a lipophilic compound. Stock solutions should be stored at -20°C for up to one year or at -80°C for up to two years to ensure stability. Avoid repeated freeze-thaw cycles. |
| Poor Solubility | This compound has limited aqueous solubility. For in vitro assays, prepare high-concentration stock solutions in DMSO. For in vivo studies, specific formulations with solvents like PEG300, Tween 80, and saline are recommended. Ensure the compound is fully dissolved before adding it to your experimental system. Sonication may be required. |
Quantitative Data Summary
| Parameter | This compound | BI-5583 (Negative Control) | Reference |
| Molecular Weight (free base) | 499.4 Da | 372.8 Da | |
| PHGDH Enzymatic IC50 | 3 nM | Not active | |
| Cellular Serine Biosynthesis IC50 (72h) | 2200 nM | Not active | |
| Aqueous Solubility (pH 7) | 59 µg/mL | >87 µg/mL | |
| Caco-2 Permeability (A to B) | 0.21 x 10⁻⁶ cm/s | <1.8 x 10⁻⁶ cm/s |
Experimental Protocols
Protocol 1: Preparation of this compound/BI-4916 Stock Solutions
-
Reconstitution: Dissolve this compound or BI-4916 powder in high-quality, anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Use sonication if necessary to ensure the compound is fully dissolved.
-
Aliquoting: Aliquot the stock solution into smaller volumes in low-binding tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).
Protocol 2: Cellular Assay for Inhibition of Serine Biosynthesis
-
Cell Seeding: Plate cells at an appropriate density in serine/glycine-free medium supplemented with dialyzed fetal bovine serum. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the BI-4916 prodrug in the appropriate cell culture medium. Add the compound to the cells. Include a vehicle control (DMSO) and a negative control (BI-5583).
-
Incubation: Incubate the cells for an extended period, typically 72 hours, to allow for the depletion of intracellular serine pools and observation of downstream effects.
-
Endpoint Measurement: Assess the outcome of PHGDH inhibition. This could include:
-
Measuring cell viability or proliferation (e.g., using CellTiter-Glo® or crystal violet staining).
-
Performing metabolic tracing studies with ¹³C-labeled glucose to measure the flux through the serine synthesis pathway.
-
Quantifying intracellular amino acid levels using mass spectrometry.
-
Visualizations
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor this compound Disrupts Serine Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
Technical Support Center: BI-4916 Treatment and Unexpected Cell Death
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cell death during experiments with BI-4916.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BI-4916?
A1: BI-4916 is a cell-permeable ester prodrug of BI-4924.[1][2] Once inside the cell, BI-4916 is hydrolyzed to its active form, this compound, which is a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH).[1][2] PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1] By inhibiting PHGDH, this compound disrupts the production of serine, which can impact various cellular processes, including cancer cell migration.
Q2: Is BI-4916 expected to cause cell death?
A2: The primary described effect of BI-4916 is the inhibition of cancer cell migration. One study reported that at a concentration of 15 μM for 24 hours, BI-4916 had no adverse effect on the proliferation rate of MDA-MB-468 breast cancer cells. However, inhibition of a crucial metabolic pathway like serine biosynthesis could potentially lead to cell death in certain cell types or under specific experimental conditions, particularly those highly dependent on de novo serine synthesis. Unexpectedly high levels of cell death may indicate an off-target effect, an experimental artifact, or a specific cellular response.
Q3: What are potential reasons for observing unexpected cell death with BI-4916 treatment?
A3: Several factors could contribute to unexpected cell death:
-
Cell Line Dependency: The specific cell line used may be highly sensitive to the inhibition of the serine biosynthesis pathway.
-
Off-Target Effects: Like many small molecules, BI-4916 or its active form this compound could have off-target effects at higher concentrations or in certain cellular contexts. A screening of BI-4916 against 44 proteins showed some interaction with CCKA, 5HT2B, and ALPHA2A receptors at a 10 µM concentration.
-
Experimental Conditions: Factors such as compound solubility, solvent toxicity, cell density, and culture conditions can all contribute to cytotoxicity.
-
Compound Stability: The stability of BI-4916 in your specific experimental setup could influence its effects.
-
Misinterpretation of Assay Results: It is crucial to use appropriate assays to distinguish between different types of cell death (apoptosis, necrosis) and cytostatic effects.
Troubleshooting Guides
Issue 1: Higher than expected cytotoxicity observed in a cell viability assay (e.g., MTT, XTT).
This guide will help you determine if the observed decrease in cell viability is a true cytotoxic effect of BI-4916 or an artifact.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high cytotoxicity.
Quantitative Data Summary:
| Assay | Parameter Measured | Interpretation of BI-4916 Effect |
| Cell Viability Assays (e.g., MTT, XTT) | Metabolic activity | A decrease suggests reduced cell viability or proliferation. |
| LDH Release Assay | Lactate dehydrogenase in supernatant | An increase indicates loss of membrane integrity, a hallmark of necrosis. |
| Annexin V/PI Staining | Phosphatidylserine exposure (Annexin V) and membrane permeability (PI) | Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. |
Issue 2: How to distinguish between apoptosis and necrosis induced by BI-4916.
Understanding the mode of cell death is critical for mechanistic studies.
Signaling Pathway Overview:
Caption: Differentiating apoptosis and necrosis pathways.
Experimental Approach:
| Experiment | Principle | Expected Result for Apoptosis | Expected Result for Necrosis |
| Annexin V/PI Flow Cytometry | Detects externalized phosphatidylserine (Annexin V) and membrane integrity (PI). | Annexin V positive, PI negative (early); Annexin V positive, PI positive (late). | Annexin V positive, PI positive (early). |
| LDH Cytotoxicity Assay | Measures release of LDH from damaged cells. | Minimal LDH release in early stages. | Significant LDH release. |
| Caspase Activity Assays | Measures the activity of key apoptotic enzymes (e.g., Caspase-3/7). | Increased caspase activity. | No significant change in caspase activity. |
Experimental Protocols
Annexin V/Propidium Iodide (PI) Staining Protocol
This protocol is adapted from standard procedures for flow cytometry-based analysis of apoptosis and necrosis.
-
Cell Preparation:
-
Seed and treat cells with BI-4916 and appropriate controls (vehicle, positive control for apoptosis).
-
Harvest both adherent and floating cells.
-
Wash cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of a 100 µg/mL PI working solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.
-
-
Analysis:
-
Analyze the cells by flow cytometry as soon as possible (within 1 hour).
-
Use appropriate controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells (due to membrane damage)
-
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Protocol
This protocol is a colorimetric assay to quantify LDH release into the culture medium, indicating cytotoxicity.
-
Sample Collection:
-
Seed cells in a 96-well plate and treat with BI-4916 and controls:
-
Vehicle control (spontaneous LDH release)
-
Lysis buffer control (maximum LDH release)
-
-
After the desired incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer the supernatant to a new flat-bottom 96-well plate.
-
-
Assay Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate for up to 30 minutes at room temperature, protected from light.
-
-
Measurement and Calculation:
-
Add a stop solution if required by the kit.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
-
Experimental Workflow Diagram:
References
Technical Support Center: Accounting for BI-4916 Conversion to BI-4924 in Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper accounting for the conversion of the prodrug BI-4916 to its active form, BI-4924, in various experimental assays. Understanding and managing this conversion is critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are BI-4916 and this compound?
A1: BI-4916 is a cell-permeable ester prodrug that is designed to deliver the active compound, this compound, into cells.[1][2] this compound is a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][3]
Q2: How does BI-4916 convert to this compound?
A2: BI-4916 is hydrolyzed to the active carboxylic acid form, this compound, by intracellular esterases.[1] This conversion is essential for the inhibitory activity of the compound on its intracellular target, PHGDH.
Q3: Why is it important to account for this conversion in my assays?
A3: The observed activity in both biochemical and cellular assays using BI-4916 is primarily due to its conversion to this compound. The chemical stability of the ester prodrug BI-4916 is limited under typical assay conditions. Therefore, failing to account for this conversion can lead to inaccurate potency measurements, high variability in results, and misinterpretation of experimental outcomes.
Q4: What factors can influence the rate of conversion?
A4: The conversion rate can be influenced by several factors, including:
-
Esterase Activity: The presence and activity of intracellular and extracellular esterases are the primary drivers of conversion. Esterase activity can vary between cell lines, and can also be present in serum used in cell culture media.
-
Incubation Time: Longer incubation times will generally lead to a greater extent of conversion.
-
Temperature and pH: Standard physiological conditions (37°C, pH 7.4) are conducive to esterase activity.
-
Cell Density: Cell density may influence the concentration of extracellular esterases.
Troubleshooting Guide
This guide addresses common issues that may arise when working with BI-4916 and provides actionable solutions.
| Problem | Possible Cause | Recommended Solution |
| High variability in IC50 values between experiments. | Inconsistent conversion of BI-4916 to this compound. This could be due to variations in cell passage number, cell density, or serum lot, all of which can affect esterase activity. | 1. Standardize Cell Culture Conditions: Use cells within a consistent and low passage number range. Seed cells at a consistent density for all experiments. If using serum, consider using a single lot for a series of experiments or screen new lots for consistent esterase activity. 2. Pre-incubation: Consider a pre-incubation step with BI-4916 to allow for more complete conversion to this compound before the start of the assay. The optimal pre-incubation time should be determined empirically. 3. Directly Use this compound (in biochemical assays): For biochemical assays using purified enzyme, it is highly recommended to use this compound directly to avoid variability from the conversion step. |
| Lower than expected potency of BI-4916 in a cellular assay. | 1. Incomplete Conversion: The incubation time may be too short for sufficient conversion to the active this compound. 2. Low Intracellular Esterase Activity: The chosen cell line may have low levels of the necessary esterases. 3. Compound Degradation: BI-4916 may be unstable in the assay medium over long incubation periods, leading to a lower effective concentration. | 1. Optimize Incubation Time: Perform a time-course experiment to determine the optimal incubation time for maximal inhibitory effect. This can be assessed by measuring the downstream effects of PHGDH inhibition, such as reduced serine levels. 2. Characterize Esterase Activity: If possible, assess the esterase activity of your cell line. 3. Monitor Compound Stability: Use LC-MS/MS to quantify the concentrations of both BI-4916 and this compound in the cell culture medium and cell lysates over the course of the experiment. |
| Discrepancy between biochemical and cellular assay results. | The conversion of BI-4916 to this compound is the key difference. Biochemical assays with purified PHGDH will show the direct inhibitory activity of any spontaneously converted this compound, while cellular assays depend on intracellular esterase activity for conversion. | 1. Use the Right Controls: In cellular assays, include this compound as a positive control to understand the maximal achievable inhibition with the active compound. However, be aware that this compound has poor cell permeability. 2. Confirm Target Engagement: Utilize a target engagement assay, such as the Cellular Thermal Shift Assay (CETSA), to confirm that this compound is binding to PHGDH within the cells following treatment with BI-4916. |
Experimental Protocols
Key Experimental Methodologies
1. Quantitative Analysis of BI-4916 to this compound Conversion via LC-MS/MS
This method allows for the direct measurement of both the prodrug and the active compound in various biological matrices.
-
Sample Preparation:
-
Collect samples at different time points (e.g., cell culture supernatant, cell lysates).
-
Perform a protein precipitation step by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Use a C18 reverse-phase column for chromatographic separation.
-
Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Detect and quantify BI-4916 and this compound using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific MRM transitions for each compound should be optimized.
-
-
Data Analysis:
-
Generate standard curves for both BI-4916 and this compound to enable absolute quantification.
-
Calculate the concentrations of both compounds at each time point to determine the rate and extent of conversion.
-
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify that the active compound, this compound, is engaging with its intracellular target, PHGDH.
-
Cell Treatment:
-
Treat intact cells with either BI-4916, this compound (as a control, though cell permeability is low), or a vehicle control for a predetermined time.
-
-
Thermal Challenge:
-
Heat the cell suspensions or lysates to a range of temperatures to induce protein denaturation and aggregation.
-
-
Lysis and Separation:
-
Lyse the cells to release soluble proteins.
-
Centrifuge to separate the aggregated proteins from the soluble fraction.
-
-
Protein Detection:
-
Analyze the amount of soluble PHGDH remaining in the supernatant at each temperature using Western blotting or other protein detection methods.
-
-
Data Interpretation:
-
Binding of this compound to PHGDH will stabilize the protein, resulting in a shift of its melting curve to a higher temperature compared to the vehicle-treated control. This confirms target engagement in the cellular environment.
-
Data Presentation
Table 1: Physicochemical and In Vitro Activity Data for BI-4916 and this compound
| Parameter | BI-4916 (Prodrug) | This compound (Active Inhibitor) | Reference |
| Molecular Weight (Da) | 527.4 | 499.36 | |
| Target | - | PHGDH | |
| PHGDH IC50 (NAD+ high assay) | 169 nM (likely due to conversion) | ~3 nM | |
| 13C-Serine Cellular Assay IC50 (72h) | 2,032 nM | Not reported (low cell permeability) | |
| Cell Permeability | High | Low |
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Inhibition of the serine biosynthesis pathway by this compound.
Caption: Experimental workflow for cellular assays with BI-4916.
References
why is BI-4916 unstable for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions regarding the use of BI-4916 in experimental settings. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is BI-4916 and what is its mechanism of action?
A1: BI-4916 is the esterified prodrug of BI-4924, a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH).[1][2] PHGDH is the rate-limiting enzyme in the serine synthesis pathway, which is crucial for the biosynthesis of proteins, nucleic acids, and lipids, particularly in proliferating cancer cells.[3][4] The rationale behind the prodrug approach is to employ an intracellular ester cleavage mechanism. This allows for the intracellular enrichment of the active drug, this compound, which is a carboxylic acid. This strategy helps to overcome the high cytosolic levels of the competitive cofactors NADH/NAD+.[1]
Q2: We are planning in vivo studies with BI-4916. Are there any known issues?
A2: Yes, BI-4916 is not recommended for in vivo studies due to its inherent instability. The compound is a prodrug designed for efficient cleavage by intracellular esterases. While this is advantageous for in vitro cellular assays, it leads to rapid degradation in a systemic in vivo environment.
Q3: What causes the instability of BI-4916 in vivo?
A3: The primary cause of BI-4916's instability in vivo is its rapid cleavage by ubiquitous esterase enzymes found in plasma and various tissues. This enzymatic degradation prematurely converts the prodrug BI-4916 into its active form, this compound, before it can reach the target tumor tissue in sufficient concentrations. This leads to suboptimal pharmacokinetic properties and potentially limits its therapeutic efficacy in animal models.
Troubleshooting Guide
Issue: Poor or inconsistent results in in vivo experiments using BI-4916.
Potential Cause: Intrinsic instability of BI-4916 in the presence of esterases.
Troubleshooting Steps:
-
Confirm the experimental setting: BI-4916 and its active form this compound are best suited for in vitro cellular studies where the compound can readily permeate cells and be converted to the active inhibitor.
-
Consider alternative compounds for in vivo studies: For in vivo research, it is advisable to use PHGDH inhibitors that have been demonstrated to have better stability and oral bioavailability.
Alternative PHGDH Inhibitors for in vivo Studies
For researchers requiring a PHGDH inhibitor for in vivo experiments, several alternatives to BI-4916 have been developed and characterized.
| Compound | Mechanism of Action | Suitability for in vivo studies | Reference |
| NCT-503 | Non-competitive inhibitor | Has been used in in vivo research to study the role of PHGDH. | |
| BI-9593 | Orally bioavailable potent inhibitor | Specifically designed for in vivo profiling with good microsomal stability. | |
| CBR-5884 | PHGDH inhibitor | Has been utilized in preclinical evaluations. |
Experimental Protocols & Methodologies
While specific in vivo protocols for BI-4916 are not recommended due to its instability, a general workflow for evaluating a novel PHGDH inhibitor in vivo is provided below.
Caption: A generalized workflow for the preclinical evaluation of PHGDH inhibitors.
Signaling Pathway
BI-4916, through its active form this compound, targets a key step in the serine biosynthesis pathway, which is a branch of glycolysis.
Caption: Inhibition of the serine biosynthesis pathway by this compound.
Logical Relationship Diagram
The relationship between BI-4916, its active form, and its unsuitability for in vivo studies can be summarized as follows:
Caption: The logical flow explaining BI-4916's in vivo instability.
References
- 1. Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor this compound Disrupts Serine Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oncotarget.com [oncotarget.com]
- 4. Serine metabolism: some tumors take the road less traveled - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of PHGDH Inhibitors: BI-4924 vs. NCT-503
For researchers, scientists, and drug development professionals, the selection of a potent and specific inhibitor is critical for investigating the role of 3-phosphoglycerate dehydrogenase (PHGDH) in cancer metabolism and other therapeutic areas. This guide provides a comprehensive comparison of two widely used PHGDH inhibitors, BI-4924 and NCT-503, summarizing their performance based on available experimental data.
This comparison guide delves into the key characteristics of this compound and NCT-503, including their mechanism of action, in vitro and in vivo efficacy, and known off-target effects. The information is presented to facilitate an objective evaluation for selecting the most suitable inhibitor for specific research needs.
At a Glance: Key Performance Metrics
| Parameter | This compound | NCT-503 |
| Mechanism of Action | NADH/NAD+ Competitive | Non-competitive with respect to 3-PG and NAD+ |
| In Vitro IC50 | ~3 nM[1] | 2.5 µM[2] |
| Cellular IC50 (Serine Biosynthesis) | 2.2 µM (as prodrug BI-4916)[1][3] | Not explicitly reported for serine biosynthesis, but EC50 for cell viability is in the µM range. |
| Cellular EC50 (Viability) | Not explicitly reported. | 8-16 µM in PHGDH-dependent cell lines.[4] |
| In Vivo Efficacy | Information on in vivo efficacy is limited in publicly available literature. The prodrug BI-4916 is suggested for cellular and in vivo studies due to better permeability. | Has demonstrated reduction in tumor growth in xenograft models. |
| Known Off-Target Effects | High selectivity against most other dehydrogenases. At high concentrations, some inhibition of 5HT2B and PDE3A was observed. | Has been reported to have off-target effects, including the rerouting of glucose-derived carbons into the TCA cycle, independent of its effect on PHGDH. |
| Prodrug Available | Yes, BI-4916 (ethyl ester) for improved cell permeability. | No |
Delving into the Data: A Detailed Comparison
This compound stands out for its exceptional potency in enzymatic assays, with an IC50 in the low nanomolar range, making it a highly effective inhibitor of PHGDH activity in vitro. Its competitive mechanism of action with respect to the cofactor NADH/NAD+ is a well-defined characteristic. For cellular-based assays, the use of its cell-permeable prodrug, BI-4916, is recommended to achieve sufficient intracellular concentrations of this compound.
NCT-503, while less potent than this compound in enzymatic assays with a micromolar IC50, has been more extensively characterized in cellular and in vivo models. It operates through a non-competitive mechanism, which may offer different pharmacological profiles. Notably, studies have highlighted that NCT-503 can induce off-target effects, which should be a critical consideration in experimental design and data interpretation. These off-target effects appear to be independent of PHGDH expression levels.
Visualizing the Science
To better understand the context of these inhibitors, the following diagrams illustrate the serine biosynthesis pathway and a typical experimental workflow for evaluating PHGDH inhibitors.
Caption: The de novo serine biosynthesis pathway, highlighting the role of PHGDH and the points of inhibition by this compound and NCT-503.
References
A Head-to-Head Battle in Cancer Metabolism: Comparing the Efficacy of PHGDH Inhibitors BI-4924 and CBR-5884
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two prominent inhibitors of phosphoglycerate dehydrogenase (PHGDH), BI-4924 and CBR-5884. This document outlines their mechanisms of action, presents available efficacy data, and details experimental protocols to aid in the evaluation of these compounds for cancer research.
The serine biosynthesis pathway is a critical metabolic route that fuels the proliferation of various cancers, making its rate-limiting enzyme, PHGDH, a compelling target for therapeutic intervention. Both this compound and CBR-5884 have emerged as key chemical probes to interrogate the function of PHGDH and as potential starting points for novel anticancer agents. This guide offers an objective comparison of their performance based on available experimental data.
At a Glance: Key Differences and Efficacy
This compound and CBR-5884, while both targeting PHGDH, exhibit distinct mechanisms of action and potencies. This compound is a highly potent, competitive inhibitor that acts on the NADH/NAD+ cofactor binding site of PHGDH.[1][2] In contrast, CBR-5884 is a noncompetitive inhibitor that disrupts the oligomerization state of the enzyme.[3]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and CBR-5884, providing a clear comparison of their in vitro and cellular potencies.
Table 1: In Vitro Enzyme Inhibition
| Compound | Target | Mechanism of Action | IC50 |
| This compound | PHGDH | NADH/NAD+ Competitive | 3 nM |
| CBR-5884 | PHGDH | Noncompetitive | 33 µM |
Table 2: Cellular Serine Biosynthesis Inhibition
| Compound | Assay | Cell Line | IC50 / Effect | Time Point |
| This compound | 13C-Serine Labeling | Not Specified | 2200 nM | 72 h |
| CBR-5884 | 13C-Glucose Labeling | Carney Cells | ~30% inhibition at 30 µM | 2 h |
Signaling and Experimental Workflow Visualizations
To further elucidate the context of this comparison, the following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and a typical experimental workflow for evaluating these inhibitors.
Caption: The serine biosynthesis pathway and points of inhibition by this compound and CBR-5884.
Caption: A generalized experimental workflow for comparing the efficacy of PHGDH inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols for assessing the efficacy of PHGDH inhibitors.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of the inhibitors on cancer cell proliferation.
-
Cell Seeding: Plate cancer cells (e.g., those with high PHGDH expression) in a 96-well plate at a density of 3,000-6,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or CBR-5884 (and a vehicle control, typically DMSO) for a predetermined period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.
De Novo Serine Synthesis Assay (13C-Glucose Labeling)
This assay directly measures the inhibition of PHGDH activity within cells.
-
Cell Culture and Treatment: Culture cancer cells and treat them with the desired concentrations of this compound or CBR-5884 for a specified time.
-
Isotope Labeling: Replace the culture medium with a medium containing 13C-labeled glucose and incubate for a defined period (e.g., 2-24 hours).
-
Metabolite Extraction: Harvest the cells and extract polar metabolites using a suitable solvent (e.g., a methanol/water/chloroform mixture).
-
Mass Spectrometry Analysis: Analyze the extracted metabolites using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to determine the incorporation of 13C into serine and other related metabolites.
-
Data Analysis: Quantify the fractional contribution of labeled glucose to the serine pool to assess the degree of inhibition of the serine biosynthesis pathway.
In Vivo Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy of the inhibitors in a living organism.
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Drug Administration: Once tumors are established, randomize the mice into treatment groups and administer this compound, CBR-5884, or a vehicle control via an appropriate route (e.g., intraperitoneal injection or oral gavage).
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor sizes between the treatment and control groups to determine the in vivo efficacy of the inhibitors.
Conclusion
Both this compound and CBR-5884 are valuable tools for studying the role of PHGDH in cancer metabolism. The available data strongly suggests that this compound is a significantly more potent inhibitor of PHGDH than CBR-5884, both at the enzymatic and cellular levels. Its competitive mechanism of action and low nanomolar potency make it a compelling candidate for further preclinical and clinical development. While CBR-5884 has demonstrated selective toxicity towards cancer cells with high serine synthesis, its lower potency may limit its therapeutic potential in comparison to more potent inhibitors like this compound. Further head-to-head in vivo studies are warranted to definitively establish the superior therapeutic potential of either compound. This guide provides a foundational understanding to aid researchers in selecting the appropriate tool for their specific research questions and in designing rigorous experiments to further investigate the therapeutic targeting of the serine biosynthesis pathway in cancer.
References
Comparative Selectivity Profile of BI-4924 and Other PHGDH Inhibitors
In the landscape of cancer metabolism research, the enzyme 3-phosphoglycerate dehydrogenase (PHGDH) has emerged as a critical therapeutic target. As the rate-limiting enzyme in the de novo serine biosynthesis pathway, its inhibition offers a promising strategy to impede the proliferation of cancer cells dependent on this metabolic route. This guide provides a comparative analysis of the selectivity profile of BI-4924, a potent PHGDH inhibitor, against other notable inhibitors in the field.
Quantitative Comparison of PHGDH Inhibitors
This compound distinguishes itself with high potency and selectivity. The following table summarizes the key quantitative data for this compound and other well-characterized PHGDH inhibitors.
| Inhibitor | Target | IC50 (PHGDH) | Mechanism of Action | Key Selectivity Information |
| This compound | PHGDH | 3 nM | NADH/NAD+-competitive | High selectivity against most other dehydrogenase targets. In a SafetyScreen44™ panel, >70% inhibition was observed for 5HT2B (78%) and PDE3A (86%). |
| NCT-503 | PHGDH | 2.5 µM | Non-competitive | Reported to be inactive against a panel of other dehydrogenases and shows minimal cross-reactivity in a panel of 168 GPCRs. |
| CBR-5884 | PHGDH | 33 µM | Non-competitive; disrupts oligomerization | Shows no effect on lactate dehydrogenase and malate dehydrogenase 1 (MDH1). |
| Azacoccone E | PHGDH | 9.8 ± 4.3 μM | Non-competitive with 3-PG | A natural product inhibitor. |
| Ixocarpalactone A | PHGDH | 1.66 ± 0.28 µM | Covalent inhibitor | A natural product inhibitor that acts as a Michael acceptor. |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are the general protocols for key assays used to characterize PHGDH inhibitors.
PHGDH Enzyme Inhibition Assay (Coupled Assay)
This assay measures the production of NADH, a product of the PHGDH-catalyzed reaction, through a coupled enzymatic reaction that results in a fluorescent or colorimetric signal.
-
Reagent Preparation :
-
Assay Buffer: 50 mM Tris-HCl (pH 8.5), 250 mM NaCl, 10 mM MgCl2.
-
Substrate Solution: 3-phosphoglycerate (3-PG) in assay buffer.
-
Cofactor Solution: NAD+ in assay buffer.
-
Enzyme Solution: Recombinant human PHGDH in assay buffer.
-
Coupling Enzyme/Probe: Diaphorase and Resazurin.
-
-
Assay Procedure :
-
Add 5 µL of inhibitor solution at various concentrations (or DMSO for control) to the wells of a 384-well plate.
-
Add 5 µL of PHGDH enzyme solution and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of a substrate/cofactor/coupling enzyme mix.
-
Monitor the increase in fluorescence or absorbance over time (kinetic read).
-
-
Data Analysis :
-
Calculate the initial reaction rates.
-
Normalize the rates to the DMSO control.
-
Fit the dose-response data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Serine Synthesis Assay (¹³C-Glucose Tracing)
This method quantifies the rate of de novo serine synthesis in cells by tracing the incorporation of carbon from ¹³C-labeled glucose into serine.
-
Cell Culture :
-
Plate PHGDH-dependent cancer cells (e.g., MDA-MB-468) in 6-well plates and allow them to adhere overnight.
-
-
Inhibitor Treatment :
-
Treat cells with the PHGDH inhibitor at various concentrations for a predetermined time (e.g., 24-72 hours).
-
-
Isotope Labeling :
-
Replace the culture medium with a medium containing ¹³C-glucose and the corresponding inhibitor concentration.
-
Incubate for a specified period (e.g., 8-24 hours).
-
-
Metabolite Extraction :
-
Wash the cells with ice-cold saline.
-
Extract intracellular metabolites using a cold 80% methanol solution.
-
-
LC-MS Analysis :
-
Analyze the metabolite extracts by liquid chromatography-mass spectrometry (LC-MS) to determine the fractional enrichment of ¹³C in serine.
-
-
Data Analysis :
-
Calculate the percentage of serine labeled with ¹³C.
-
Determine the IC50 for the inhibition of serine biosynthesis by fitting the data to a dose-response curve.
-
Visualizing Pathways and Workflows
Diagrams are essential for visually communicating complex biological pathways and experimental designs.
Serine Biosynthesis Pathway
The following diagram illustrates the canonical serine biosynthesis pathway, highlighting the central role of PHGDH.
Caption: The de novo serine biosynthesis pathway originating from the glycolytic intermediate 3-phosphoglycerate.
Experimental Workflow for Inhibitor Comparison
This diagram outlines the logical flow for comparing the selectivity profiles of different PHGDH inhibitors.
Caption: A logical workflow for the comprehensive comparison of PHGDH inhibitors.
The Utility of BI-5583 as a Negative Control for the Potent PHGDH Inhibitor BI-4924
A Comparative Guide for Researchers in Oncology and Metabolic Diseases
In the pursuit of novel therapeutics targeting cancer metabolism, the selective phosphoglycerate dehydrogenase (PHGDH) inhibitor, BI-4924, has emerged as a critical tool for elucidating the role of the serine biosynthesis pathway in tumorigenesis. To ensure the specificity of experimental findings and to confidently attribute observed effects to the inhibition of PHGDH, a structurally related but biologically inactive control molecule is indispensable. This guide provides a comprehensive comparison of this compound and its designated negative control, BI-5583, offering researchers the necessary data and protocols to employ these compounds effectively in their studies.
Introduction to this compound and the Serine Biosynthesis Pathway
This compound is a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2][3] This pathway converts the glycolytic intermediate 3-phosphoglycerate into serine, a crucial amino acid for the synthesis of proteins, nucleotides, and lipids, and for maintaining cellular redox balance. In certain cancers, particularly triple-negative breast cancer and melanoma, PHGDH is overexpressed, and these tumors become dependent on this pathway for their growth and survival.[3][4] this compound acts as a competitive inhibitor with respect to the cofactor NADH/NAD+, thereby blocking the synthesis of serine. Due to its poor cell permeability, the cell-permeable prodrug BI-4916 is often utilized in cellular assays, which is intracellularly hydrolyzed to the active inhibitor, this compound.
BI-5583: A Validated Negative Control
BI-5583 has been designed as a negative control for this compound. While structurally similar to this compound, it exhibits significantly diminished activity against PHGDH. The use of such a negative control is paramount in research to differentiate the specific effects of PHGDH inhibition from any potential off-target or non-specific effects of the chemical scaffold.
Comparative Analysis: this compound vs. BI-5583
The suitability of BI-5583 as a negative control is substantiated by the stark contrast in its biochemical and biophysical properties when compared to this compound. The following table summarizes the key quantitative data:
| Parameter | This compound | BI-5583 | Fold Difference |
| Molecular Weight (Da) | 499.4 | 372.8 | - |
| PHGDH IC50 (NAD+ high assay, nM) | 3 | Not Determined | >1000 (inferred) |
| PHGDH Surface Plasmon Resonance (SPR, nM) | 26 | 28,400 | ~1092 |
Data sourced from opnMe.com by Boehringer Ingelheim.
The dramatic difference in the Surface Plasmon Resonance (SPR) values, which measure the binding affinity of the compounds to the PHGDH enzyme, underscores the profound reduction in target engagement for BI-5583. With a binding affinity over 1000-fold weaker than this compound, BI-5583 is not expected to significantly inhibit PHGDH at concentrations where this compound demonstrates potent activity.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental logic, the following diagrams have been generated.
Caption: Serine Biosynthesis Pathway and Inhibition by this compound.
Caption: Experimental workflow using this compound and BI-5583.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are outlines for key experiments to compare the effects of this compound and BI-5583.
PHGDH Enzymatic Assay (NAD+-dependent)
This assay directly measures the inhibitory effect of the compounds on the enzymatic activity of PHGDH.
Materials:
-
Recombinant human PHGDH protein
-
Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 150 mM NaCl, 2 mM MgCl2)
-
3-Phosphoglycerate (3-PG), substrate
-
NAD+, cofactor
-
Diaphorase
-
Resazurin
-
This compound and BI-5583 dissolved in DMSO
-
96-well microplate
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare serial dilutions of this compound and BI-5583 in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add the assay components in the following order: assay buffer, diaphorase, resazurin, and the test compounds (this compound or BI-5583) or vehicle (DMSO).
-
Add recombinant PHGDH enzyme to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding a mixture of 3-PG and NAD+.
-
Monitor the increase in fluorescence (excitation ~540 nm, emission ~590 nm) over time, which corresponds to the production of NADH and subsequent reduction of resazurin.
-
Calculate the rate of reaction for each concentration of the inhibitors.
-
Determine the IC50 values by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.
Cell Viability Assay
This assay assesses the impact of PHGDH inhibition on the proliferation and survival of cancer cells dependent on the serine biosynthesis pathway.
Materials:
-
PHGDH-dependent cancer cell line (e.g., MDA-MB-468)
-
Complete cell culture medium
-
BI-4916 (cell-permeable prodrug of this compound) and BI-5583 dissolved in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)
-
Plate reader (luminescence, absorbance, or fluorescence)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of BI-4916 and BI-5583 in cell culture medium.
-
Replace the existing medium with the medium containing the test compounds or vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal using the appropriate plate reader.
-
Normalize the data to the vehicle-treated control and plot cell viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition).
¹³C-Serine Tracer Analysis
This metabolomics-based assay directly measures the on-target effect of the inhibitors on the serine biosynthesis pathway.
Materials:
-
PHGDH-dependent cancer cell line
-
Culture medium containing [U-¹³C]-glucose
-
BI-4916 and BI-5583 dissolved in DMSO
-
6-well cell culture plates
-
LC-MS/MS system
Procedure:
-
Seed cells in 6-well plates and allow them to grow to a desired confluency.
-
Treat the cells with BI-4916, BI-5583, or vehicle control for a predetermined time (e.g., 24 hours).
-
Replace the medium with medium containing [U-¹³C]-glucose and continue the incubation for a defined period (e.g., 8 hours).
-
Quench the metabolism and extract the intracellular metabolites.
-
Analyze the extracts by LC-MS/MS to determine the fractional labeling of serine and other related metabolites.
-
A significant reduction in the fraction of ¹³C-labeled serine in BI-4916-treated cells compared to vehicle and BI-5583-treated cells will confirm the on-target inhibition of PHGDH.
Conclusion
The provided data and experimental outlines robustly support the use of BI-5583 as a negative control for this compound. The significant disparity in their binding affinity and inhibitory activity against PHGDH allows for the clear delineation of on-target effects. By incorporating BI-5583 into experimental designs, researchers can significantly enhance the rigor and validity of their findings, ultimately accelerating the understanding and therapeutic targeting of the serine biosynthesis pathway in disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor this compound Disrupts Serine Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Validating BI-4924 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of BI-4924, a potent and selective inhibitor of Phosphoglycerate Dehydrogenase (PHGDH). We present supporting experimental data, detailed protocols for key assays, and comparisons with alternative PHGDH inhibitors.
This compound is a selective and potent inhibitor of phosphoglycerate dehydrogenase (PHGDH) with an IC50 of 3 nM.[1] It acts as a competitive inhibitor with respect to the cofactor NADH/NAD+.[1] The primary downstream effect of PHGDH inhibition is the disruption of the de novo serine biosynthesis pathway. To facilitate cellular uptake, a more permeable ester prodrug, BI-4916, is often used in cellular assays. BI-4916 is intracellularly hydrolyzed to the active inhibitor, this compound.
Quantitative Comparison of PHGDH Inhibitors
The following table summarizes the cellular potency of BI-4916 (the prodrug of this compound) in comparison to other commonly used PHGDH inhibitors. The data is based on the inhibition of de novo serine synthesis in cellular assays.
| Inhibitor | Target | Cellular IC50 for Serine Synthesis Inhibition | Mechanism of Action |
| BI-4916 (this compound) | PHGDH | ~2 µM[2] | NADH/NAD+ Competitive |
| NCT-503 | PHGDH | Not explicitly for serine synthesis, but EC50 for cytotoxicity in PHGDH-dependent cells is 8-16 µM[3] | Non-competitive[3] |
| CBR-5884 | PHGDH | IC50 of ~30 µM for serine synthesis inhibition | Non-competitive, disrupts oligomerization |
| WQ-2101 | PHGDH | Allosteric | Allosteric |
Note: The efficacy of these inhibitors can be cell-line dependent.
Experimental Methodologies for Target Engagement Validation
Validating that a compound engages its intended target within a cell is a critical step in drug discovery. For this compound, the primary methods to confirm target engagement of PHGDH include measuring the direct impact on its enzymatic pathway and assessing the biophysical interaction between the inhibitor and the target protein.
Measurement of Intracellular Serine Levels by LC-MS
The most direct functional readout of PHGDH inhibition by this compound in cells is the reduction of de novo serine synthesis. This is quantified by measuring the levels of intracellular serine, often using stable isotope tracing with 13C-glucose followed by liquid chromatography-mass spectrometry (LC-MS).
Experimental Protocol: LC-MS Analysis of Intracellular Serine
-
Cell Culture and Treatment:
-
Culture cells (e.g., a PHGDH-dependent cancer cell line) in appropriate media. For isotope tracing experiments, use glucose-free DMEM supplemented with 10% dialyzed FBS and 10 mM [U-13C]-glucose.
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with varying concentrations of BI-4916 (or other PHGDH inhibitors) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24-72 hours).
-
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tubes vigorously and incubate at -80°C for at least 30 minutes.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
-
Sample Preparation and LC-MS Analysis:
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% methanol).
-
Inject the samples into an LC-MS/MS system.
-
Separate metabolites using a suitable chromatography column (e.g., a HILIC column for polar metabolites).
-
Detect and quantify serine and its 13C-labeled isotopologues using a mass spectrometer operating in multiple reaction monitoring (MRM) mode or by high-resolution mass spectrometry.
-
-
Data Analysis:
-
Calculate the fractional contribution of glucose to serine biosynthesis by dividing the peak area of 13C-labeled serine by the total serine peak area (labeled + unlabeled).
-
Compare the fractional contribution in inhibitor-treated samples to vehicle-treated controls to determine the extent of PHGDH inhibition.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that assesses the direct binding of a drug to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment and Heating:
-
Harvest cultured cells and resuspend them in PBS.
-
Treat the cell suspension with this compound or vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Protein Analysis by Western Blot:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fractions.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against PHGDH, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensities for PHGDH at each temperature.
-
Normalize the intensities to the intensity at the lowest temperature.
-
Plot the normalized intensities against temperature to generate a melting curve. A shift in the curve to a higher temperature in the this compound-treated samples indicates target engagement.
-
Comparative Validation: BRD9 Degraders
While this compound targets PHGDH, the initial query included an interest in BRD9. For comparison, we briefly outline the validation of target engagement for a different class of molecules: BRD9 degraders (e.g., PROTACs). The primary validation methods for these molecules are distinct from those used for enzyme inhibitors.
Western Blot for Protein Degradation
The most direct evidence of a degrader's efficacy is the reduction in the total amount of the target protein.
Experimental Protocol: Western Blot for BRD9 Degradation
-
Cell Treatment:
-
Treat cells with the BRD9 degrader at various concentrations and for different time points.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells and quantify the total protein concentration.
-
-
Western Blot Analysis:
-
Perform SDS-PAGE and Western blotting as described in the CETSA protocol, using a primary antibody specific for BRD9.
-
A loading control (e.g., GAPDH or β-actin) should be used to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for BRD9 and the loading control.
-
A dose- and time-dependent decrease in the BRD9 signal relative to the loading control confirms target degradation.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay provides a quantitative measure of compound binding to a target protein in living cells. It relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that binds to the same protein.
Experimental Protocol: NanoBRET™ Assay for BRD9
-
Cell Transfection:
-
Transfect cells (e.g., HEK293) with a vector encoding a BRD9-NanoLuc® fusion protein.
-
-
Assay Setup:
-
Plate the transfected cells in a 96-well plate.
-
Add the NanoBRET™ tracer specific for BRD9 and the test compound (BRD9 degrader or inhibitor) to the cells.
-
-
BRET Measurement:
-
Add the NanoGlo® substrate and measure the donor (NanoLuc®) and acceptor (tracer) emissions.
-
-
Data Analysis:
-
Calculate the BRET ratio. A decrease in the BRET ratio in the presence of the test compound indicates displacement of the tracer and therefore, target engagement.
-
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams were generated using the DOT language.
References
- 1. Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor this compound Disrupts Serine Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of BI-4924 and Other Metabolic Inhibitors Targeting PHGDH
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the phosphoglycerate dehydrogenase (PHGDH) inhibitor BI-4924 with other notable metabolic inhibitors, CBR-5884 and NCT-503. This comparison is supported by experimental data to inform research and development decisions in the field of cancer metabolism.
The de novo serine biosynthesis pathway is a critical metabolic route that supports the rapid proliferation of cancer cells. Phosphoglycerate dehydrogenase (PHGDH) catalyzes the first, rate-limiting step in this pathway, converting 3-phosphoglycerate to 3-phosphohydroxypyruvate. Its amplification and overexpression in various cancers, including triple-negative breast cancer and melanoma, have made it a compelling target for therapeutic intervention.[1][2] This guide focuses on a comparative analysis of this compound, a potent PHGDH inhibitor, against two other well-characterized inhibitors, CBR-5884 and NCT-503.
Quantitative Comparison of PHGDH Inhibitors
The following table summarizes the key quantitative data for this compound, CBR-5884, and NCT-503, highlighting their potency and mechanism of action.
| Inhibitor | Target | IC50 | Mechanism of Action | Cellular Efficacy (EC50) | Reference |
| This compound | PHGDH | 3 nM | NADH/NAD+ Competitive | 2,200 nM (for serine biosynthesis inhibition in cells) | [1][3][4] |
| CBR-5884 | PHGDH | 33 µM | Non-competitive, disrupts oligomerization | 35-60% growth inhibition at 30 µM in sensitive cell lines | |
| NCT-503 | PHGDH | 2.5 µM | Non-competitive | 8-16 µM in PHGDH-dependent cell lines |
Signaling Pathway and Experimental Workflow
To visualize the role of PHGDH and the general approach to inhibitor evaluation, the following diagrams are provided.
Caption: The role of PHGDH in the de novo serine biosynthesis pathway.
Caption: General experimental workflow for comparing PHGDH inhibitors.
Detailed Experimental Methodologies
The following sections detail the typical experimental protocols used to evaluate and compare PHGDH inhibitors.
PHGDH Enzyme Inhibition Assay (IC50 Determination)
-
Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of PHGDH by 50%.
-
Principle: The enzymatic activity of purified recombinant PHGDH is measured in the presence of varying concentrations of the inhibitor. The conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate is coupled to the reduction of NAD+ to NADH, which can be monitored spectrophotometrically at 340 nm.
-
Protocol:
-
A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), the substrate 3-phosphoglycerate, and the cofactor NAD+.
-
Varying concentrations of the inhibitor (e.g., this compound, CBR-5884, or NCT-503) are added to the reaction mixture.
-
The reaction is initiated by the addition of purified recombinant PHGDH enzyme.
-
The rate of NADH production is measured by monitoring the increase in absorbance at 340 nm over time using a microplate reader.
-
The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Proliferation Assay (EC50 Determination)
-
Objective: To determine the effective concentration of the inhibitor that causes a 50% reduction in cell viability or proliferation.
-
Principle: Cancer cell lines with known dependence on the de novo serine synthesis pathway are treated with the inhibitors, and cell viability is assessed using a colorimetric or luminescent assay.
-
Protocol:
-
PHGDH-dependent cancer cell lines (e.g., MDA-MB-468, BT-20) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of the PHGDH inhibitor for a specified period (e.g., 72 hours). For cellular experiments with this compound, its cell-permeable prodrug, BI-4916, is typically used.
-
Cell viability is assessed using an appropriate assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
The EC50 value is determined by plotting cell viability against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the PHGDH inhibitors in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with the inhibitor, and tumor growth is monitored over time.
-
Protocol:
-
PHGDH-dependent human cancer cells are subcutaneously injected into the flanks of immunodeficient mice (e.g., nude mice).
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives the PHGDH inhibitor (e.g., NCT-503 administered intraperitoneally), while the control group receives a vehicle solution.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, the tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki67).
-
Conclusion
This compound stands out as a highly potent, competitive inhibitor of PHGDH with low nanomolar efficacy in enzymatic assays. In contrast, CBR-5884 and NCT-503 are non-competitive inhibitors with micromolar potencies. While this compound's high potency is a significant advantage, its cellular efficacy is attenuated, likely due to high intracellular concentrations of the competing cofactor NAD+. The use of its prodrug, BI-4916, helps to overcome this limitation by enhancing intracellular delivery.
CBR-5884 and NCT-503, acting through a non-competitive mechanism, may offer advantages in certain cellular contexts. The choice of inhibitor will ultimately depend on the specific research question, the experimental system being used, and the desired therapeutic strategy. This guide provides a foundational comparison to aid in the selection and application of these critical research tools in the ongoing effort to target cancer metabolism.
References
- 1. Comparative analysis of the effects of PSPH and PHGDH inhibitors on tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Identification of novel PHGDH inhibitors based on computational investigation: an all-in-one combination strategy to develop potential anti-cancer candidates [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
Confirming On-Target Effects of the PHGDH Inhibitor BI-4924 with the Negative Control BI-5583
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of BI-4924, a potent inhibitor of phosphoglycerate dehydrogenase (PHGDH), and its structurally related negative control, BI-5583. The purpose of this comparison is to illustrate how employing a negative control is crucial for confirming that the observed biological effects of this compound are a direct result of its intended on-target activity.
Introduction to PHGDH and the Serine Biosynthesis Pathway
Phosphoglycerate dehydrogenase (PHGDH) is a critical enzyme that catalyzes the first, rate-limiting step in the de novo serine biosynthesis pathway.[1][2][3][4] This pathway converts the glycolytic intermediate 3-phosphoglycerate into serine.[1] In certain cancers, such as triple-negative breast cancer and melanoma, PHGDH is overexpressed, leading to increased serine production that fuels cancer cell proliferation and survival. This dependency on the serine biosynthesis pathway makes PHGDH an attractive therapeutic target in oncology.
This compound is a highly potent and selective, NADH/NAD+ competitive inhibitor of PHGDH. Due to its physicochemical properties, the cell-permeable prodrug, BI-4916, is often used in cellular assays. BI-4916 readily enters cells and is subsequently hydrolyzed to the active inhibitor, this compound. To ensure that the cellular effects observed upon treatment with BI-4916 (and therefore this compound) are due to the inhibition of PHGDH and not off-target effects, a negative control, BI-5583, is utilized. BI-5583 is a close structural analog of this compound that lacks significant inhibitory activity against PHGDH.
On-Target Effect Confirmation Strategy
A fundamental principle in pharmacology and chemical biology is the use of appropriate controls to validate the mechanism of action of a small molecule inhibitor. The experimental logic for confirming the on-target effects of this compound involves a direct comparison with BI-5583 across a series of biochemical and cellular assays. The expected outcome is that this compound will demonstrate potent activity in assays measuring PHGDH inhibition and downstream cellular consequences, while BI-5583 will be largely inactive.
Data Presentation
The following tables summarize the quantitative data comparing the in vitro biochemical and cellular activities of this compound and BI-5583, as well as their physicochemical properties.
Table 1: In Vitro Biochemical and Cellular Activity
| Parameter | This compound | BI-5583 |
| Target Engagement | ||
| PHGDH SPR (Binding Affinity) [nM] | 26 | 28,400 |
| Enzyme Inhibition | ||
| NAD+ high assay (IC50) [nM] | 3 | Not Determined |
| Cellular Activity | ||
| 13C-Serine Synthesis Inhibition (IC50) [nM] (72h) | 2,200 | Not Determined |
Data sourced from opnMe.com.
Table 2: In Vitro DMPK and Physicochemical Parameters
| Parameter | This compound | BI-5583 |
| Molecular Weight (Da) | 499.4 | 372.8 |
| logD @ pH 11 | 0.62 | -0.36 |
| Solubility @ pH 7 (µg/mL) | 59 | >87 |
| Caco-2 Permeability AB @ pH 7.4 (10⁻⁶ cm/s) | 0.21 | <1.8 |
| CYP 3A4 Inhibition (IC50) [µM] | >50 | >50 |
| CYP 2C8 Inhibition (IC50) [µM] | 31 | >50 |
| CYP 2C9 Inhibition (IC50) [µM] | >50 | >50 |
| CYP 2C19 Inhibition (IC50) [µM] | >50 | >50 |
| CYP 2D6 Inhibition (IC50) [µM] | >50 | >50 |
Data sourced from opnMe.com.
The data clearly demonstrates that this compound binds to and inhibits PHGDH at low nanomolar concentrations, leading to a disruption of serine biosynthesis in cells. In stark contrast, BI-5583 shows significantly weaker binding to PHGDH and is therefore an appropriate negative control.
Signaling Pathway Inhibition
The serine biosynthesis pathway is a key metabolic route that funnels metabolites from glycolysis to produce serine and other downstream products essential for cell growth. This compound acts at the entry point of this pathway.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are overviews of the key experiments used to differentiate the activity of this compound and BI-5583.
PHGDH Enzymatic Assay (e.g., NAD+ high assay)
-
Principle: This assay measures the enzymatic activity of recombinant PHGDH by monitoring the conversion of NAD+ to NADH, which can be detected by an increase in absorbance at 340 nm.
-
Methodology:
-
Recombinant human PHGDH is incubated with its substrate, 3-phosphoglycerate, and the cofactor NAD+.
-
A dilution series of the test compounds (this compound or BI-5583) is added to the reaction mixture.
-
The reaction is initiated and the rate of NADH production is measured over time using a spectrophotometer.
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the percent inhibition against the compound concentration.
-
Surface Plasmon Resonance (SPR)
-
Principle: SPR is a label-free technique used to measure the binding affinity between two molecules in real-time.
-
Methodology:
-
Recombinant PHGDH protein is immobilized on the surface of a sensor chip.
-
A series of concentrations of the analyte (this compound or BI-5583) are flowed over the chip surface.
-
Binding of the analyte to the immobilized protein causes a change in the refractive index at the surface, which is detected and recorded as a response unit (RU).
-
Association (kon) and dissociation (koff) rate constants are determined, and the equilibrium dissociation constant (KD), which reflects binding affinity, is calculated.
-
Cellular Serine Biosynthesis Assay (¹³C-Serine Incorporation)
-
Principle: This assay measures the rate of de novo serine synthesis in living cells by tracing the incorporation of a stable isotope-labeled glucose into serine.
-
Methodology:
-
Cancer cells with high PHGDH expression are cultured in a medium containing [U-¹³C]-glucose.
-
Cells are treated with a dilution series of the test compounds (typically the prodrug BI-4916 for cellular entry) or the negative control.
-
After a set incubation period (e.g., 72 hours), cellular metabolites are extracted.
-
The extracts are analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the amount of ¹³C-labeled serine relative to the total serine pool.
-
A decrease in the fraction of ¹³C-labeled serine indicates inhibition of the de novo synthesis pathway. The IC50 is then calculated.
-
By employing these rigorous experimental approaches and the critical negative control, BI-5583, researchers can confidently attribute the anti-proliferative and metabolic effects of this compound to the specific inhibition of PHGDH. This provides a solid foundation for further preclinical and clinical development.
References
A Comparative Literature Review: The Next-Generation PHGDH Inhibitor BI-4924 Versus First-Generation Compounds
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel phosphoglycerate dehydrogenase (PHGDH) inhibitor, BI-4924, with first-generation inhibitors, supported by experimental data.
The enzyme 3-phosphoglycerate dehydrogenase (PHGDH) is a critical component of the serine biosynthesis pathway, catalyzing the initial, rate-limiting step of converting 3-phosphoglycerate to 3-phosphohydroxypyruvate. This pathway is increasingly recognized for its significant role in cancer cell proliferation and survival, making PHGDH an attractive target for therapeutic intervention. This guide delves into a detailed comparison of this compound, a highly potent and selective PHGDH inhibitor, against the first-generation inhibitors CBR-5884 and NCT-503.
At a Glance: Key Performance Metrics
The following table summarizes the key performance indicators of this compound in comparison to first-generation PHGDH inhibitors, CBR-5884 and NCT-503.
| Feature | This compound | CBR-5884 | NCT-503 |
| Enzymatic IC50 | 3 nM[1] | 33 µM[2] | 2.5 µM[3] |
| Mechanism of Action | NADH/NAD+ Competitive[4] | Noncompetitive, disrupts oligomerization[2] | Noncompetitive |
| Cellular Serine Synthesis Inhibition IC50 | 2200 nM (at 72h) | Not explicitly reported, but demonstrated to reduce serine synthesis | EC50 = 2.3 µM |
| Selectivity | Highly selective against a panel of dehydrogenases | No effect on LDH and MDH1 | Inactive against a panel of other dehydrogenases |
In-Depth Analysis of Inhibitor Performance
This compound distinguishes itself from first-generation inhibitors primarily through its significantly lower enzymatic IC50 of 3 nM, indicating substantially higher potency. In contrast, CBR-5884 and NCT-503 exhibit IC50 values in the micromolar range, at 33 µM and 2.5 µM, respectively. This marked difference in potency suggests that this compound can achieve therapeutic efficacy at much lower concentrations, potentially minimizing off-target effects.
The mechanism of action also sets these inhibitors apart. This compound acts as a competitive inhibitor at the NADH/NAD+ binding site of PHGDH. First-generation inhibitors, CBR-5884 and NCT-503, operate through noncompetitive mechanisms. Specifically, CBR-5884 has been shown to disrupt the oligomerization state of the enzyme.
A key advantage of this compound is its high selectivity. It has been reported to be highly selective against a panel of other dehydrogenases. The first-generation inhibitors also demonstrate a degree of selectivity; CBR-5884 was found to have no effect on lactate dehydrogenase (LDH) and malate dehydrogenase 1 (MDH1), while NCT-503 was reported to be inactive against a panel of other dehydrogenases.
Experimental Methodologies
PHGDH Enzymatic Activity Assay (IC50 Determination)
This protocol is adapted from established methods for measuring PHGDH activity by monitoring the production of NADH.
Principle: The enzymatic activity of PHGDH is determined by measuring the rate of NADH production, which is a co-product of the oxidation of 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate. The increase in NADH is monitored spectrophotometrically by the increase in absorbance at 340 nm or through a coupled reaction with a diaphorase/resazurin system that generates a fluorescent signal.
Materials:
-
Recombinant human PHGDH enzyme
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
3-Phosphoglycerate (3-PG), substrate
-
NAD+, cofactor
-
Diaphorase (for coupled assay)
-
Resazurin (for coupled assay)
-
Test inhibitors (this compound, CBR-5884, NCT-503) dissolved in DMSO
-
96-well microplate (black for fluorescent assay)
-
Plate reader capable of measuring absorbance at 340 nm or fluorescence (Ex/Em = 530-560/590 nm)
Procedure:
-
Prepare a serial dilution of the test inhibitors in DMSO.
-
In a 96-well plate, add 2 µL of the diluted inhibitor solutions to each well. For control wells, add 2 µL of DMSO.
-
Prepare a master mix containing assay buffer, 3-PG, and NAD+. For the coupled assay, also include diaphorase and resazurin.
-
Add 98 µL of the master mix to each well containing the inhibitor or DMSO.
-
Initiate the reaction by adding 50 µL of a pre-diluted solution of PHGDH enzyme to each well.
-
Immediately place the plate in the plate reader and measure the absorbance at 340 nm or fluorescence intensity at appropriate wavelengths every minute for 30-60 minutes at 37°C.
-
Calculate the initial reaction velocity (rate of change in absorbance/fluorescence) for each inhibitor concentration.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Serine Synthesis Assay (¹³C-Glucose Tracing)
This protocol is based on methods used to trace the incorporation of labeled glucose into serine.
Principle: Cells are incubated with uniformly labeled ¹³C-glucose. The glucose is metabolized through glycolysis, and the labeled carbons are incorporated into serine via the PHGDH-mediated pathway. The amount of ¹³C-labeled serine is then quantified by mass spectrometry to determine the rate of de novo serine synthesis.
Materials:
-
Cancer cell line with high PHGDH expression (e.g., MDA-MB-468)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
[U-¹³C]-glucose
-
Test inhibitors (this compound, CBR-5884, NCT-503) dissolved in DMSO
-
6-well cell culture plates
-
Methanol, water, chloroform for metabolite extraction
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere and grow to ~70% confluency.
-
Replace the culture medium with fresh medium containing the desired concentration of the test inhibitor or DMSO (vehicle control) and incubate for the desired time (e.g., 24-72 hours).
-
Two hours before harvesting, replace the medium with glucose-free DMEM supplemented with [U-¹³C]-glucose and the respective inhibitors.
-
After the labeling period, aspirate the medium and wash the cells with ice-cold saline.
-
Quench metabolism and extract metabolites by adding a cold methanol/water/chloroform solution.
-
Collect the polar metabolite fraction (upper aqueous phase).
-
Analyze the samples by LC-MS to determine the abundance of ¹³C-labeled serine (M+3).
-
Normalize the labeled serine levels to the total serine levels or cell number.
-
Calculate the percent inhibition of serine synthesis for each inhibitor concentration and determine the IC50 value.
Visualizing the PHGDH Signaling Pathway and Experimental Workflow
To better understand the context of PHGDH inhibition, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.
Caption: The PHGDH signaling pathway and points of inhibition.
Caption: Workflow for evaluating PHGDH inhibitor performance.
References
- 1. Inhibition of 3-Phosphoglycerate Dehydrogenase (PHGDH) by Indole Amides Abrogates de novo Serine Synthesis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Precautions for BI-4924
Disclaimer: This document provides guidance on personal protective equipment (PPE) and handling procedures for the novel research chemical BI-4924. As a specific Safety Data Sheet (SDS) is not publicly available, these recommendations are based on general best practices for handling potent, novel enzyme inhibitors in a laboratory setting. Researchers must conduct a thorough risk assessment before beginning any work and adhere to their institution's specific safety protocols.
When handling novel compounds with unknown toxicological profiles, it is crucial to assume high potency and potential hazards. A multi-layered approach to safety, incorporating engineering controls, appropriate PPE, and strict operational protocols, is essential to minimize exposure and ensure a safe research environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound. This guidance is based on standard protocols for working with hazardous research chemicals.
| Protection Type | Recommended Equipment | Purpose | Notes |
| Eye and Face Protection | ANSI Z87.1-compliant safety goggles or a full-face shield | To protect eyes from splashes or airborne particles.[1][2] | A face shield should be used in conjunction with safety goggles when there is a significant splash risk.[1][3][4] |
| Hand Protection | Double-gloving with nitrile or neoprene gloves | To prevent skin contact with the compound. | Check manufacturer's data for chemical resistance and breakthrough times. Change gloves immediately upon contamination. |
| Body Protection | Fully fastened laboratory coat | To protect skin and clothing from contamination. | Consider a chemically resistant or disposable gown for procedures with a higher risk of splashes. |
| Respiratory Protection | N95 or higher-rated respirator | To prevent inhalation of fine particles or aerosols. | Required when handling the compound outside of a certified chemical fume hood. |
Experimental Workflow and Handling
All procedures involving this compound, especially the handling of the solid compound and the preparation of stock solutions, should be performed within a certified chemical fume hood to minimize the risk of inhalation.
Workflow for Handling Novel Chemical Compounds
Caption: A logical workflow for the safe handling of potent novel compounds.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and weighing papers, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a sealed and appropriately labeled hazardous waste bottle. Do not dispose of chemical waste down the drain.
-
Regulations: All waste disposal must comply with institutional, local, and national regulations for hazardous chemical waste.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is necessary.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin area with copious amounts of water for at least 15 minutes. Seek prompt medical attention.
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Spill: In the case of a small spill, and if you are trained to do so, use an appropriate chemical spill kit while wearing full PPE. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. twu.edu [twu.edu]
- 3. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
